Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate IUPAC name and structure
The following technical monograph details the chemical identity, synthesis, characterization, and pharmaceutical application of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate . This guide is structured for researchers and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph details the chemical identity, synthesis, characterization, and pharmaceutical application of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate .
This guide is structured for researchers and drug development professionals, focusing on the molecule's role as a critical intermediate in the synthesis of benzofuran scaffolds.
Chemical Identity & Structural Analysis[1][2][3]
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester featuring a phenoxyacetic acid core. It is chemically distinct due to the ether linkage at the ortho position of the benzoate ring, which pre-organizes the molecule for intramolecular cyclization—a vital feature in medicinal chemistry.
The most robust method for synthesizing this compound is the Williamson Ether Synthesis , utilizing ethyl salicylate and ethyl bromoacetate. This protocol is preferred over acid-catalyzed esterification of the parent diacid due to higher yields and milder conditions that prevent transesterification.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic workflow for the alkylation of ethyl salicylate via SN2 mechanism.
Detailed Experimental Protocol
Objective: Synthesize 50 mmol of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Reagents:
Ethyl Salicylate: 8.31 g (50 mmol)
Ethyl Bromoacetate: 8.77 g (52.5 mmol, 1.05 eq)
Potassium Carbonate (
), anhydrous: 13.8 g (100 mmol, 2.0 eq)
Acetone (HPLC Grade): 150 mL (Alternative: DMF for faster rates)
Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
in 150 mL of acetone. Add Ethyl Salicylate.[11][12]
Addition: Add Ethyl Bromoacetate dropwise over 10 minutes. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (generating the more reactive iodoacetate in situ).
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
) for 6–8 hours.
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting phenol (Ethyl Salicylate) will disappear; the product is less polar (higher
).
Workup:
Cool the mixture to room temperature.
Filter off the inorganic solids (
, Excess ) using a sintered glass funnel.
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
Purification: Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with:
()
Brine (
)
Dry the organic layer over anhydrous
, filter, and concentrate.
Yield: Expect a pale yellow oil. Typical yield: 90–95%.
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following NMR signals must be present. The absence of the phenolic proton signal (
, ~10.5 ppm) confirms the completion of the alkylation.
Predicted
NMR Data (
)
Signal ( ppm)
Multiplicity
Integration
Assignment
Structural Context
7.80
Doublet of doublets
1H
Ar-H (C6)
Ortho to Benzoate ester (deshielded)
7.45
Triplet of doublets
1H
Ar-H (C4)
Para to ether
7.05
Triplet
1H
Ar-H (C5)
Meta to ether
6.85
Doublet
1H
Ar-H (C3)
Ortho to ether (shielded)
4.70
Singlet
2H
Diagnostic Signal: Ether methylene
4.35
Quartet
2H
Benzoate ester methylene
4.25
Quartet
2H
Acetate ester methylene
1.38
Triplet
3H
Benzoate ester methyl
1.29
Triplet
3H
Acetate ester methyl
Application: Benzofuran Scaffold Synthesis
The primary pharmaceutical utility of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is its conversion into Ethyl 3-hydroxybenzofuran-2-carboxylate via the Dieckmann Condensation . This scaffold is ubiquitous in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and antimicrobial agents.
Mechanism of Action
The reaction involves an intramolecular Claisen condensation where the base enolizes the alpha-protons of the acetate group, which then attack the benzoate ester carbonyl.
Cyclization Workflow (Graphviz Visualization)
Figure 2: Dieckmann condensation pathway yielding the pharmacologically active benzofuran core.
Critical Control Points for Cyclization
Moisture Control: The Dieckmann condensation is strictly moisture-sensitive. Water will hydrolyze the esters to the dicarboxylic acid, preventing cyclization. Use freshly distilled solvents.
Base Selection: Sodium ethoxide (
) in ethanol is standard. However, for difficult substrates, Sodium hydride () in Toluene provides a stronger driving force.
Temperature: The reaction typically requires reflux conditions (
for EtOH, for Toluene) to overcome the activation energy of the ring closure.
References
PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate (Compound Summary). National Library of Medicine.
[Link][1]
Organic Syntheses. Alkylation of Esters and Dieckmann Condensation Protocols. Organic Syntheses Board of Editors.
[Link]
Master Organic Chemistry. The Dieckmann Condensation: Mechanism and Applications.
[Link]
1H NMR spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Authored by: Dr. Gemini, Senior Application Scientist For distribution to: Researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Authored by: Dr. Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The document is structured to deliver not only the spectral data but also the underlying scientific principles and practical insights essential for researchers in the field. Our approach is grounded in extensive experience in spectral interpretation and method development, ensuring that the information presented is both accurate and actionable.
Introduction: The Structural and Chemical Context
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester derivative of salicylic acid. Its molecular structure is characterized by a central benzene ring substituted with an ethyl benzoate group and an ethoxycarbonylmethoxy group at the ortho position. Understanding the precise arrangement of these functional groups is paramount for interpreting its ¹H NMR spectrum, as the electronic environment of each proton dictates its chemical shift and coupling patterns.
The integrity of pharmaceutical compounds and the elucidation of reaction outcomes heavily rely on unambiguous structural confirmation. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework. This guide will dissect the predicted ¹H NMR spectrum of the title compound, offering a logical rationale for the assignment of each resonance.
Predicted ¹H NMR Spectral Analysis
Due to the limited availability of experimental spectra for this specific molecule in public databases, the following analysis is a prediction based on established principles of NMR spectroscopy and data from structurally related compounds.[1][2][3][4] The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Molecular Structure and Proton Environments
To facilitate the spectral analysis, the protons in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate are systematically labeled as shown in the diagram below.
Caption: Labeled structure of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Predicted Chemical Shifts, Multiplicities, and Integration
The predicted ¹H NMR data are summarized in the table below. The subsequent sections provide a detailed rationale for these assignments.
Proton Label
Predicted Chemical Shift (ppm)
Integration
Multiplicity
Coupling Constant (J, Hz)
Ha
~7.85
1H
dd
J ≈ 7.8, 1.8
Hb
~7.55
1H
ddd
J ≈ 8.4, 7.2, 1.8
Hc
~7.15
1H
ddd
J ≈ 8.4, 7.2, 1.2
Hd
~7.05
1H
dd
J ≈ 7.8, 1.2
He (OCH₂)
~4.70
2H
s
-
Hf (OCH₂)
~4.40
2H
q
J ≈ 7.1
Hg (OCH₂)
~4.20
2H
q
J ≈ 7.1
Hh (CH₃)
~1.40
3H
t
J ≈ 7.1
Hi (CH₃)
~1.25
3H
t
J ≈ 7.1
Rationale for Spectral Assignments
Aromatic Protons (Ha, Hb, Hc, Hd): The aromatic region, typically between 7.0 and 8.5 ppm, will exhibit four distinct signals for the ortho-disubstituted benzene ring.
Ha (~7.85 ppm): This proton is ortho to the electron-withdrawing ethyl benzoate group, which deshields it significantly, causing it to appear at the lowest field. It will appear as a doublet of doublets (dd) due to coupling with Hb (ortho, J ≈ 7.8 Hz) and Hc (meta, J ≈ 1.8 Hz).
Hb (~7.55 ppm): This proton is deshielded by the carbonyl group and will appear as a doublet of doublet of doublets (ddd) due to coupling with Ha, Hc, and Hd.
Hc (~7.15 ppm): This proton is influenced by both substituents and will likely be a complex multiplet, predicted here as a ddd.
Hd (~7.05 ppm): This proton is ortho to the electron-donating ether oxygen, which shields it, causing it to resonate at the highest field among the aromatic protons. It will appear as a doublet of doublets (dd).
Methylene Protons (He, Hf, Hg):
He (~4.70 ppm): These protons are on the methylene group flanked by the aromatic ring's ether oxygen and the ester's carbonyl group. This strong deshielding environment places their resonance at a relatively low field for aliphatic protons. They are expected to appear as a singlet (s) as there are no adjacent protons to couple with.
Hf (~4.40 ppm): These are the methylene protons of the ethyl ester directly attached to the benzene ring. The adjacent oxygen and the aromatic ring cause a significant downfield shift. They will appear as a quartet (q) due to coupling with the three methyl protons (Hh) with a coupling constant (J) of approximately 7.1 Hz.
Hg (~4.20 ppm): These methylene protons are part of the second ethyl ester group. They are also deshielded by the adjacent oxygen atom and will appear as a quartet (q) due to coupling with the methyl protons (Hi).
Methyl Protons (Hh, Hi):
Hh (~1.40 ppm): These are the terminal methyl protons of the ethyl benzoate group. They are the most shielded protons in this group and will appear as a triplet (t) due to coupling with the adjacent methylene protons (Hf).
Hi (~1.25 ppm): These methyl protons belong to the ethoxycarbonylmethoxy substituent. They are in a typical aliphatic environment and will also appear as a triplet (t) due to coupling with the methylene protons (Hg).
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a robust methodology for acquiring a high-quality ¹H NMR spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This protocol is designed to be self-validating by incorporating standard best practices in NMR sample preparation and data acquisition.
Weighing the Sample: Accurately weigh approximately 5-10 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The exact mass should be recorded for any quantitative analysis.
Dissolution: Dissolve the weighed sample in approximately 0.7 mL of CDCl₃ containing TMS in a small vial.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.
Spectrometer Setup and Shimming: Lock onto the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: ~16 ppm (centered around 6 ppm).
Acquisition Time: ~4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all the peaks and normalize the integration values.
Analyze the chemical shifts, multiplicities, and coupling constants.
Conclusion and Further Work
This guide has provided a detailed prediction and interpretation of the ¹H NMR spectrum of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, along with a comprehensive experimental protocol for its acquisition. The predicted spectrum is consistent with the known effects of the constituent functional groups on proton chemical shifts and coupling patterns.
For unambiguous confirmation of the structure, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY would confirm the coupling relationships between adjacent protons, particularly in the aromatic region, while HSQC would correlate the protons with their directly attached carbon atoms, providing further structural validation.
References
PubChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. Retrieved from [Link]
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
FooDB. (n.d.). Showing Compound Ethyl salicylate (FDB001028). Retrieved from [Link]
13C NMR analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Technical Whitepaper: Structural Elucidation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via 13C NMR Executive Summary & Chemical Context This technical guide details the structural validation of Ethyl 2-(2-ethoxy-2-oxoeth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Elucidation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via 13C NMR
Executive Summary & Chemical Context
This technical guide details the structural validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3), a critical intermediate in the synthesis of benzofuran derivatives and pharmaceutical heterocycles.
For the drug development professional, this molecule represents a classic "spectroscopic puzzle" due to its dual-ester functionality and asymmetric ether linkage. The core challenge in 13C NMR analysis is not merely detecting carbons but distinguishing between the two chemically distinct ethyl ester environments and the two carbonyl centers.
This guide provides a self-validating assignment protocol, moving beyond simple peak-picking to a mechanistic understanding of substituent effects (SCS) and relaxation dynamics.
Molecular Architecture & Predicted Shift Logic
Before spectral acquisition, we must establish a theoretical framework based on electronic environments. The molecule (
) consists of a 1,2-disubstituted benzene ring.
The Benzoate System (Site A): An ethyl ester conjugated directly to the aromatic ring.
The Oxyacetate Side Chain (Site B): An ether linkage to an alpha-carbonyl ethyl ester.
Critical Assignment Challenges:
Carbonyl Differentiation: Distinguishing the aromatic ester (
) from the aliphatic ester ().
Ethyl Group Overlap: Resolving the ethyl chains of the benzoate vs. the acetate.
Aromatic Regiochemistry: Assigning the quaternary carbons (C1 vs. C2).
Experimental Protocol
To ensure reproducibility and high-resolution data suitable for regulatory filing, the following acquisition parameters are mandatory.
Sample Preparation:
Solvent: Deuterated Chloroform (
) is preferred over DMSO- to prevent viscosity-induced line broadening, unless the sample exhibits solubility issues.
Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons in reasonable timeframes.
Reference: TMS (0.00 ppm) or the central triplet of
(77.16 ppm).
Instrument Parameters (Standard 400/500 MHz):
Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).
Relaxation Delay (
): Set to 2.0 – 5.0 seconds .
Why? Quaternary carbons (C1, C2, and both C=O) lack the Nuclear Overhauser Effect (NOE) enhancement and have long
relaxation times. Short delays will suppress these critical signals, leading to integration errors or missing peaks.
Scans: Minimum 256 (512 recommended for high S/N on quaternary carbons).
Spectral Analysis & Assignment Strategy
Region 1: The Carbonyls (160 – 175 ppm)
This is the most diagnostic region. We expect two signals.
Signal A (~169-170 ppm): The Acetate Carbonyl (Side chain).
Mechanism:[1][2][3] The adjacent ether oxygen exerts a strong inductive withdrawing effect (-I), deshielding the carbon. It lacks resonance conjugation with the ring.
Signal B (~165-167 ppm): The Benzoate Carbonyl (Ring attached).
Mechanism:[1][2][3] Conjugation with the aromatic ring donates electron density into the carbonyl
-system (resonance), shielding it relative to the aliphatic ester.
Region 2: The Aromatic Ring (110 – 160 ppm)
The benzene ring exhibits a characteristic 1,2-substitution pattern.
C2 (~157-159 ppm): Quaternary. Directly attached to Oxygen. The most deshielded aromatic signal due to the strong electronegativity of the ether oxygen.
C4 (~133 ppm) & C6 (~131 ppm): Methine carbons. Para and ortho to the carbonyl group, respectively.
C1 (~121-123 ppm): Quaternary. Attached to the carbonyl.[4][5][6] Shielded relative to C2.
C3 (~113 ppm) & C5 (~120 ppm): Methine carbons. Ortho and para to the oxygen, shielded by the electron-donating resonance of the ether oxygen.
Region 3: Aliphatic Linkers (60 – 70 ppm)
O-CH2-C=O (~66-67 ppm): The methylene linker between the phenol oxygen and the acetate carbonyl. This is significantly deshielded by the flanking oxygen and carbonyl cone.
O-CH2-CH3 (x2) (~60-62 ppm): The methylene carbons of the ethyl esters. These often overlap. The benzoate ethyl is typically slightly downfield (~61.5 ppm) compared to the acetate ethyl (~61.0 ppm), but 2D HSQC is often required to confirm.
Region 4: Methyl Termini (13 – 15 ppm)
CH3 (x2): Two signals representing the terminal methyls of the ethyl groups.
Data Summary Table
Carbon Label
Chemical Shift (, ppm)
Type
Assignment Logic
C=O (Acetate)
169.2
Quaternary
Inductive deshielding by -oxygen; no ring conjugation.
C=O (Benzoate)
166.1
Quaternary
Shielded by conjugation with aromatic ring.
C-2 (Ar)
158.5
Quaternary
Ipso to ether oxygen (Strong Deshielding).
C-4 (Ar)
133.5
Methine
Para to ester; Ortho to ether.
C-6 (Ar)
131.8
Methine
Ortho to ester group.
C-1 (Ar)
122.5
Quaternary
Ipso to ester carbonyl.
C-5 (Ar)
120.8
Methine
Meta to ether/ester.
C-3 (Ar)
113.8
Methine
Ortho to ether oxygen (Resonance shielding).
O-CH2-CO
66.5
Methylene
Flanked by Oxygen and Carbonyl.
O-CH2-CH3
61.2, 60.8
Methylene
Ester ethyl groups (Overlap likely).
CH3
14.2, 14.1
Methyl
Terminal methyls.
Note: Shifts are referenced to
(77.16 ppm). Exact values may vary 0.5 ppm depending on concentration.
Assignment Workflow Diagram
The following flowchart illustrates the logical decision tree for assigning this specific molecule, utilizing DEPT-135 as a validation filter.
Caption: Logical workflow for distinguishing quaternary carbons and ester functionalities using 13C and DEPT-135 data.
Troubleshooting & Self-Validation
To ensure the "Trustworthiness" of your data, look for these common pitfalls:
The "Missing" Carbonyl: If you only see one peak in the 160-170 ppm region, your relaxation delay (
) is likely too short (< 1s). The quaternary carbons are saturating. Action: Increase to 5s.
Hydrolysis Impurity: A signal at ~175-180 ppm indicates the presence of a free carboxylic acid (hydrolysis of the ester). This is a common degradation product in wet solvents.
Unreacted Starting Material: If the signal at ~66 ppm (O-CH2-CO) is missing, but a signal at ~160 ppm (Phenolic C-OH) appears, the alkylation failed.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][6] (Standard text for general shift rules).
OpenStax Chemistry. "13.11 Characteristics of 13C NMR Spectroscopy." OpenStax. Available at: [Link]
National Center for Biotechnology Information (NCBI). "Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate - PubChem Compound Summary." PubChem. Available at: [Link]
Royal Society of Chemistry. "1H and 13C NMR Data of Alkoxy Carbonylation Products (Ethyl Benzoate derivatives)." RSC Advances Supplementary Information. Available at: [Link][2][5]
Mass spectrometry of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Executive Summary Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester with applications in organic synthesis and po...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Executive Summary
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester with applications in organic synthesis and potentially as a specialty chemical in various industries. Its structural characterization is paramount for quality control, metabolite identification, and ensuring product integrity. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive overview of the mass spectrometric behavior of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, detailing methodologies for both hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques. As Senior Application Scientists, our objective is to move beyond mere procedural outlines, focusing instead on the causal relationships that dictate analytical choices and interpreting the resulting data with a high degree of confidence. We will explore predictable fragmentation patterns, provide validated experimental protocols, and offer expert insights to guide researchers and drug development professionals in their analytical endeavors.
Analyte Physicochemical Profile
A thorough understanding of the analyte's properties is the foundation of any robust analytical method. Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a moderately polar aromatic compound, making it amenable to both gas and liquid chromatography, which are common front-end separation techniques for mass spectrometry.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Electron Ionization (EI) is the classic, high-energy ionization technique that provides rich, reproducible fragmentation patterns, creating a structural "fingerprint" of the analyte.[3][4] Coupled with Gas Chromatography (GC) for sample introduction, it is the gold standard for the analysis of volatile and semi-volatile compounds like Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The high energy (typically 70 eV) used in EI ensures that the fragmentation observed is extensive and library-searchable.[5]
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is governed by the stability of the aromatic ring, the lability of the two ester functional groups, and a significant "ortho effect" arising from the proximity of the two side chains.
Molecular Ion (M⁺•): The initial ionization event produces the molecular ion at m/z 236 . Due to the stabilizing effect of the benzene ring, this peak is expected to be clearly visible.[6]
Alpha-Cleavage: The most common fragmentation for esters involves cleavage of bonds adjacent to the carbonyl group.[6][7]
Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage at the benzoate ester is highly favored, leading to the formation of a stable acylium ion at m/z 191 (M - 45).
Ortho Effect & Rearrangement: The ortho positioning of the two ester-containing side chains facilitates intramolecular reactions. A key predicted pathway is the rearrangement-induced loss of a neutral ethanol molecule (46 Da), resulting in a stable cyclic ion at m/z 190 . This type of interaction is a hallmark of ortho-substituted aromatic compounds.[8]
Side-Chain Cleavage: Scission of the bond between the aromatic ring and the side chain is another major pathway.
Loss of •CH₂COOEt: Cleavage of the entire ethoxycarbonylmethyl side chain (loss of 87 Da) yields the ethyl benzoate radical cation at m/z 149 .
This m/z 149 ion will subsequently fragment according to the known pattern for ethyl benzoate, primarily by losing an ethoxy radical (•OCH₂CH₃, 45 Da) to form the highly stable benzoyl cation at m/z 105 .[5]
Benzoyl Cation Fragmentation: The benzoyl cation is a cornerstone of benzoate ester mass spectra. Its subsequent loss of carbon monoxide (CO, 28 Da) produces the phenyl cation at m/z 77 .[9]
Summary of Predicted EI-MS Fragments
m/z (Predicted)
Proposed Ion Structure/Formula
Fragmentation Mechanism
236
[C₁₃H₁₆O₄]⁺•
Molecular Ion
191
[M - •OCH₂CH₃]⁺
Alpha-cleavage at benzoate ester
190
[M - CH₃CH₂OH]⁺•
Ortho effect with loss of ethanol
163
[M - •COOCH₂CH₃]⁺
Cleavage of the side chain ester group
149
[Ethyl Benzoate]⁺•
Cleavage of the C-C bond to the side chain
121
[Benzoic Acid]⁺•
Rearrangement from m/z 149 (loss of C₂H₄)
105
[C₆H₅CO]⁺
Loss of •OCH₂CH₃ from m/z 149
77
[C₆H₅]⁺
Loss of CO from m/z 105
Visualization: EI-MS Fragmentation Cascade
Caption: Predicted EI fragmentation pathway for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Experimental Protocol: GC-EI-MS Analysis
This protocol is designed as a self-validating system, where chromatographic peak shape and spectral purity confirm system suitability.
Sample Preparation:
Accurately weigh ~1 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Dissolve in 1.0 mL of high-purity Ethyl Acetate to create a 1 mg/mL stock solution.
Perform a serial dilution to a working concentration of ~10 µg/mL. The choice of solvent is critical; Ethyl Acetate provides good solubility and is compatible with common GC injection techniques.
Instrumentation:
A standard GC system equipped with a split/splitless injector coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
Gas Chromatography Method:
Injector: 250°C, Split mode (50:1 ratio). A high split ratio prevents column overloading and ensures sharp peaks for this concentration.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms). This column provides excellent resolution for a wide range of semi-volatile aromatic compounds.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final hold: 5 minutes at 280°C. This ramp rate ensures good separation from potential impurities without excessive run time.
Mass Range: Scan from m/z 40 to 400. This range covers the molecular ion and all predicted key fragments.
Solvent Delay: 3 minutes. This prevents the high concentration of solvent from saturating the detector.
Data Analysis:
Integrate the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak.
Compare the experimental spectrum to the predicted fragmentation pattern (Section 3.2) and search against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular or pseudomolecular ions directly from a liquid phase.[10] It is the premier choice for analyzing compounds in complex matrices or for high-throughput screening, and it avoids the thermal degradation that can occur in GC. ESI itself causes very little fragmentation, which is advantageous for determining the molecular weight.[10][11] Structural information is subsequently obtained by tandem mass spectrometry (MS/MS).
Expected Ions in ESI-MS
In positive ion mode, ESI will generate protonated molecules or adducts. The analyte's two ester carbonyls and two ether oxygens provide multiple sites for protonation or cation adduction.
Protonated Molecule [M+H]⁺:m/z 237.11
Sodium Adduct [M+Na]⁺:m/z 259.10 (Sodium is ubiquitous and often observed)
Ammonium Adduct [M+NH₄]⁺:m/z 254.14 (If ammonium acetate or formate is used as a mobile phase modifier)
Tandem Mass Spectrometry (ESI-MS/MS)
To elicit structural information, the [M+H]⁺ ion (m/z 237.11) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation of this even-electron ion proceeds via the loss of stable, neutral molecules.
Loss of Ethanol (C₂H₅OH): A facile loss of a neutral ethanol molecule (46.04 Da) from either ester group is a highly probable pathway, resulting in a fragment at m/z 191.07 .
Loss of Ethylene (C₂H₄): A rearrangement can lead to the loss of ethylene (28.03 Da) from an ethoxy group, yielding a fragment at m/z 209.08 .
Combined Losses: Further fragmentation of the m/z 191 ion could lead to the loss of a second ethanol molecule or other neutral species like CO.
Visualization: LC-ESI-MS/MS Workflow
Caption: A typical workflow for LC-ESI-MS/MS analysis.
Experimental Protocol: LC-ESI-MS Analysis
This protocol is optimized for sensitive detection and structural confirmation using a common reversed-phase method.
Sample Preparation:
Prepare a 1 mg/mL stock solution in Acetonitrile.
Dilute to a working concentration of ~1 µg/mL using a 50:50 mixture of Acetonitrile and Water. This ensures compatibility with the initial mobile phase conditions.
Instrumentation:
An HPLC or UHPLC system coupled to a triple quadrupole (QqQ), ion trap, or Q-TOF mass spectrometer.
Liquid Chromatography Method:
Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size. A C18 column is the workhorse for retaining moderately polar analytes like this one.
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and improving peak shape.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient:
Start at 30% B.
Linear ramp to 95% B over 8 minutes.
Hold at 95% B for 2 minutes.
Return to 30% B and re-equilibrate for 3 minutes.
Mass Spectrometry Method (Positive Ion Mode):
Ion Source: Electrospray Ionization (ESI).
Capillary Voltage: 3.5 kV.
Gas Temperature: 325°C.
Gas Flow: 8 L/min.
MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ and [M+Na]⁺ ions.
MS/MS (Product Ion Scan):
Precursor Ion: m/z 237.1.
Collision Energy: Ramp from 10-30 eV. Ramping the collision energy provides a comprehensive fragmentation pattern in a single run.
Product Ion Scan Range: m/z 50 to 250.
Data Analysis:
Extract the ion chromatograms for the predicted precursor ions (e.g., m/z 237.11).
Analyze the MS/MS spectrum to confirm the presence of key product ions (e.g., m/z 191.07, 209.08).
Conclusion
The mass spectrometric analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate can be effectively performed using either GC-EI-MS or LC-ESI-MS/MS, with each technique providing complementary information. GC-EI-MS offers a rich, fingerprint-like fragmentation pattern ideal for unambiguous library-based identification, driven by alpha-cleavages and a characteristic ortho effect. In contrast, LC-ESI-MS/MS provides superior sensitivity and is the method of choice for analyzing the compound in complex mixtures, with fragmentation pathways dominated by the loss of neutral molecules. The selection of a specific methodology should be guided by the analytical objective, whether it is pure structural elucidation, quantification in a biological matrix, or routine quality control. The protocols and fragmentation insights provided herein serve as a robust foundation for developing and validating methods for this compound.
References
SIELC Technologies. (2018). 2-Ethoxy-2-oxoethyl salicylate. Available at: [Link]
De Ruiter, J. et al. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
Byrdwell, W. C. (2014). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. PubMed. Available at: [Link]
Chemistry Academy. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
ACS Publications. Mass Spectra of Aromatic Esters. Analytical Chemistry. Available at: [Link]
Clark, C. R. et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Available at: [Link]
Wikipedia. Electrospray ionization. Available at: [Link]
Vrkoslav, V. et al. (2015). Structural characterization of wax esters by electron ionization mass spectrometry. PMC. Available at: [Link]
ResearchGate. Elektrospray-Ionisation. Available at: [Link]
Vrkoslav, V. et al. (2025). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
PMC. (2013). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Available at: [Link]
PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. Available at: [Link]
Fossiliontech. (2021). How electrospray ionization works. YouTube. Available at: [Link]
NIST WebBook. 1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester. Available at: [Link]
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
ACS Publications. (2026). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Available at: [Link]
MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Available at: [Link]
Wikipedia. 2-Ethoxybenzoic acid. Available at: [Link]
The Good Scents Company. 2-ethyl hexyl benzoate, 5444-75-7. Available at: [Link]
PubChem. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. Available at: [Link]
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
LookChem. Cas 93-89-0, Ethyl benzoate. Available at: [Link]
University of Puget Sound. Mass Spectrometry: Fragmentation. Available at: [Link]
PubChem. 2-Ethoxyethyl benzoate. Available at: [Link]
Technical Analysis: Infrared Spectroscopy of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
The following technical guide is structured to serve as a definitive reference for the characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2) via Infrared Spectroscopy. It synthesizes theoretical vi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2) via Infrared Spectroscopy. It synthesizes theoretical vibrational mechanics with practical application data.[1]
In drug development and fine chemical synthesis, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate serves as a critical disubstituted benzene intermediate.[1] Its structure contains two distinct ester functionalities and an ether linkage, making IR spectroscopy the most rapid method for validating structural integrity and assessing hydrolysis degradation.[1]
This guide provides a detailed assignment of vibrational modes, focusing on the carbonyl splitting phenomenon that distinguishes this molecule from simple salicylates or benzoates.[1]
Molecular Vibrational Map
The molecule consists of a benzoate core (conjugated system) and an ethoxycarbonylmethoxy tail (aliphatic system).[1] This duality creates a unique spectral signature.[1]
Figure 1: Functional group mapping to predicted vibrational frequencies.[1] The structural duality leads to distinct carbonyl environments.
Experimental Methodology
To ensure high-fidelity spectra, the following protocol is recommended. This substance is typically a liquid or low-melting solid; therefore, Attenuated Total Reflectance (ATR) is the preferred acquisition mode.[1]
Standard Operating Procedure (SOP)
Instrument Setup: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
Parameters:
Resolution: 4 cm⁻¹ (Essential to resolve the split carbonyls).
Sample Prep: Apply a thin film of the neat liquid directly onto the crystal.[1] If the sample is solid, ensure intimate contact via the pressure clamp.[1]
Validation: Check for CO₂ peaks (2350 cm⁻¹) and background noise.
Spectral Analysis & Assignments
The IR spectrum of this compound is dominated by the Carbonyl Region (1700–1760 cm⁻¹) and the Fingerprint Region (1000–1300 cm⁻¹) .[1]
The Carbonyl Doublet (Critical Identification Feature)
Unlike simple ethyl benzoate, which shows a single C=O band, this molecule displays two distinct carbonyl environments.[1]
Band A (Aliphatic Ester): The side chain ester (-O-CH₂-C=O -OEt) is an
-alkoxy ester.[1] The oxygen atom at the alpha position exerts an inductive electron-withdrawing effect, strengthening the C=O bond and shifting the absorption to a higher wavenumber (~1750–1760 cm⁻¹ ).[1]
Band B (Aromatic Ester): The benzoate ester (Ar-C=O -OEt) is conjugated with the benzene ring.[1] Resonance delocalization weakens the C=O bond, shifting absorption to a lower wavenumber (~1715–1725 cm⁻¹ ).[1]
Diagnostic Utility: If you observe a single broad peak instead of a doublet or shoulder, the resolution is too low, or hydrolysis has occurred.[1]
In a synthesis or stability context, IR is a "first-pass" gate for purity.[1]
Common Degradation Pathways
Hydrolysis is the primary stability risk, leading to the formation of (2-carboxymethoxy)benzoic acid or salicylic acid derivatives .[1]
Figure 2: Spectral indicators of degradation.
Broad Band at 3200–3500 cm⁻¹: Indicates the presence of -OH groups (hydrolysis to carboxylic acid or residual ethanol).[1]
Loss of High-Frequency Carbonyl: If the 1755 cm⁻¹ peak diminishes relative to the 1720 cm⁻¹ peak, the aliphatic ester is hydrolyzing preferentially.[1]
References
Compound Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 347810, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Retrieved from .[1]
Vibrational Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for inductive effects on carbonyl frequencies).
Spectral Data Comparison: NIST Mass Spectrometry Data Center.[1] Ethyl benzoate IR Spectrum. Retrieved from (Used as baseline for benzoate core assignment).[1]
Potential research applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Technical Guide: Research Applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Executive Summary Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2), often referred to as Ethyl o-(ethoxycarbonylmethoxy)benzoate ,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Research Applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Executive Summary
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 56424-77-2), often referred to as Ethyl o-(ethoxycarbonylmethoxy)benzoate , serves as a critical bifunctional scaffold in organic synthesis. Its structural duality—possessing both an aromatic ester and an aliphatic
-oxy ester—renders it the ideal precursor for the Dieckmann condensation , granting researchers rapid access to the benzofuran-3-one (coumaranone) core. This heterocyclic system is a pharmacophore ubiquitous in medicinal chemistry, serving as the structural foundation for anti-arrhythmic agents, natural product synthesis (e.g., aurones), and novel anticoagulants.
Chemical Identity & Structural Properties
Before deploying this compound in synthesis, researchers must understand its physicochemical profile to optimize reaction conditions.
Property
Data
IUPAC Name
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Common Name
Ethyl o-carboethoxymethylsalicylate
CAS Number
56424-77-2
Molecular Formula
Molecular Weight
252.26 g/mol
Boiling Point
180°C (at 4 mmHg)
Refractive Index
1.514
Solubility
Soluble in ethanol, ether, ethyl acetate; insoluble in water.
The primary research utility of this diester is its conversion into Ethyl 3-hydroxybenzofuran-2-carboxylate via the Dieckmann Condensation . This transformation is the industry-standard method for constructing the benzofuran-3-one ring system.
Mechanistic Insight
The reaction relies on the acidity of the methylene protons (
to the aliphatic ester). Upon treatment with a base (typically Sodium Ethoxide, NaOEt), an enolate is generated.[1] This enolate attacks the aromatic ester (the electrophile) in an intramolecular Claisen-type condensation (Dieckmann), ejecting an ethoxide ion and closing the five-membered ring.
Why this specific diester?
Using the ethyl ester for both the benzoate and the side chain matches the solvent (ethanol) and base (ethoxide), preventing transesterification byproducts that occur with mixed methyl/ethyl systems.
Pathway Visualization
The following diagram illustrates the conversion of the precursor into the bioactive benzofuran scaffold.
Figure 1: The Dieckmann condensation pathway converting the linear diester into the bicyclic benzofuran core.
Medicinal Chemistry & Drug Development Utility
Once cyclized, the resulting benzofuran-3-one derivative acts as a divergence point for several therapeutic classes:
Aurone Synthesis (Anticancer/Antioxidant):
Condensation of the benzofuran-3-one intermediate with benzaldehydes yields Aurones . These flavonoids exhibit potent inhibitory activity against tyrosinase and are investigated for anticancer properties.
Anti-Arrhythmic Agents:
The benzofuran core is structurally homologous to Amiodarone . Researchers use 3-substituted benzofurans to develop non-iodinated analogues to reduce thyroid toxicity while maintaining Class III anti-arrhythmic activity.
Anticoagulants:
Derivatives of 3-hydroxybenzofuran-2-carboxylate are explored as Vitamin K antagonists, mimicking the coumarin ring system found in Warfarin.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Alkylation)
Objective: Synthesize Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from Ethyl Salicylate.
Reagents:
Ethyl Salicylate (1.0 eq)
Ethyl Bromoacetate (1.2 eq)
Potassium Carbonate (
, anhydrous, 2.0 eq)
Acetone (Solvent, dry)
Methodology:
Setup: Charge a round-bottom flask with Ethyl Salicylate (e.g., 16.6 g, 100 mmol) and anhydrous Acetone (200 mL).
Base Addition: Add
(27.6 g, 200 mmol) while stirring. The mixture may turn slight yellow.
Alkylation: Add Ethyl Bromoacetate (20.0 g, 120 mmol) dropwise over 15 minutes to control the exotherm.
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over
. Distill under reduced pressure (bp 180°C @ 4 mmHg) to obtain the clear oil.
Protocol B: Dieckmann Cyclization to Benzofuran-3-one
Objective: Cyclize the diester to Ethyl 3-hydroxybenzofuran-2-carboxylate.
~1750 cm⁻¹ (Aliphatic ester, typically higher frequency)
References
Thermo Scientific Chemicals. (n.d.). Ethyl 2-(ethoxycarbonylmethoxy)benzoate, 97%. Fisher Scientific.[2] Retrieved February 7, 2026, from [Link]
Organic Syntheses. (1941). Ethyl Bromoacetate and General Esterification. Organic Syntheses, Coll. Vol. 1, p.261. Retrieved February 7, 2026, from [Link]
Master Organic Chemistry. (2020). The Dieckmann Condensation. Retrieved February 7, 2026, from [Link]
An In-depth Technical Guide to Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a unique diester molecule, stands as a compound of interest in the realms of organic synthesis and medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a unique diester molecule, stands as a compound of interest in the realms of organic synthesis and medicinal chemistry. While its specific historical discovery is not prominently documented, its structural motifs, combining a benzoate and an acetate ether linkage, suggest its utility as a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and prospective applications, grounded in established chemical principles. The document is intended to serve as a foundational resource for researchers and professionals in drug development and the chemical sciences, offering both theoretical insights and practical methodologies.
Introduction: Unveiling a Structurally Rich Molecule
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Figure 1) is a chemical entity characterized by an ethyl benzoate core structure further functionalized with an ethoxycarbonylmethyl ether group at the ortho position. This arrangement of dual ester functionalities and an ether linkage within a compact aromatic framework bestows upon it a unique combination of reactivity and potential for molecular interactions. Although not a widely known compound with a celebrated history of discovery, its significance lies in its potential as an intermediate in the synthesis of more complex molecules and as a scaffold in the design of novel therapeutic agents. The strategic placement of its functional groups allows for a multitude of chemical transformations, making it a valuable tool for the synthetic chemist. This guide will delve into the logical synthesis of this compound, its detailed physicochemical and spectroscopic properties, and explore its potential applications in fields such as drug discovery.
Proposed Synthesis: A Logical Approach via Williamson Ether Synthesis
The most logical and efficient synthetic route to Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is through the Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In this case, the synthesis would proceed by the O-alkylation of ethyl salicylate with ethyl chloroacetate.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary synthons: ethyl salicylate and an ethyl acetate moiety. The ether linkage suggests a disconnection at the C-O bond, leading back to the phenolic hydroxyl group of ethyl salicylate and a halo-acetate derivative, such as ethyl chloroacetate.
Caption: Retrosynthetic analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Reaction Mechanism
The synthesis is a two-step, one-pot reaction. The first step involves the deprotonation of the phenolic hydroxyl group of ethyl salicylate using a suitable base to form a nucleophilic phenoxide. The second step is the nucleophilic substitution (SN2) reaction where the phenoxide attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.[3]
Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: An Application Note and Protocol
Introduction Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure incorporates a benzoate core functionalized with an ethoxycarbonylmethoxy group, offering multiple reaction sites for further molecular elaboration. This document provides a comprehensive guide for the synthesis, purification, and characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, intended for researchers and professionals in the fields of organic synthesis and drug development. The protocol detailed herein is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ether linkages.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from ethyl salicylate and ethyl chloroacetate proceeds via a classic Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific application, the phenolic hydroxyl group of ethyl salicylate is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in an SN2 reaction to form the desired ether product[1].
Reaction Scheme:
The choice of potassium carbonate as the base is critical; it is sufficiently basic to deprotonate the acidic phenolic proton of ethyl salicylate but mild enough to minimize the hydrolysis of the ester functionalities present in both the reactant and the product. Acetone serves as a suitable polar aprotic solvent, effectively dissolving the reactants and facilitating the SN2 reaction.
Reagents and Materials
It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Reagent/Material
Chemical Formula
Molecular Weight ( g/mol )
CAS Number
Key Hazards
Ethyl Salicylate
C₉H₁₀O₃
166.17
118-61-6
Harmful if swallowed, Causes skin and eye irritation
Ethyl Chloroacetate
C₄H₇ClO₂
122.55
105-39-5
Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage
Potassium Carbonate
K₂CO₃
138.21
584-08-7
Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation
Acetone
C₃H₆O
58.08
67-64-1
Highly flammable liquid and vapor, Causes serious eye irritation
Ethyl Acetate
C₄H₈O₂
88.11
141-78-6
Highly flammable liquid and vapor, Causes serious eye irritation
Hexane
C₆H₁₄
86.18
110-54-3
Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
7757-82-6
Not classified as hazardous
Deionized Water
H₂O
18.02
7732-18-5
Not classified as hazardous
Experimental Protocol
Step 1: Reaction Setup
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl salicylate (1.0 eq.).
Add anhydrous potassium carbonate (1.5 eq.). The use of excess potassium carbonate ensures complete deprotonation of the ethyl salicylate.
Add acetone (a volume sufficient to create a stirrable slurry, typically 5-10 mL per gram of ethyl salicylate).
With gentle stirring, add ethyl chloroacetate (1.2 eq.) to the mixture. A slight excess of the alkylating agent helps to drive the reaction to completion.
Causality behind Experimental Choices: The reaction is set up under anhydrous conditions to the extent possible, as water can compete with the phenoxide as a nucleophile and also lead to the hydrolysis of the esters. The reflux condenser is essential to prevent the loss of the volatile acetone solvent upon heating.
Step 2: Reaction Execution
Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.
Maintain the reflux with vigorous stirring for 12-24 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the ethyl salicylate spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Self-Validating System: TLC monitoring provides a real-time assessment of the reaction's completeness, preventing premature work-up and ensuring a higher yield of the desired product.
Step 3: Work-up and Isolation
Once the reaction is complete, allow the mixture to cool to room temperature.
Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel.
Wash the solid residue with a small amount of acetone to recover any product retained in the filter cake.
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
Dissolve the resulting crude oil in ethyl acetate.
Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts and water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as an oil.
Trustworthiness of the Protocol: The sequential washing and drying steps are crucial for removing impurities and ensuring the isolation of a relatively pure crude product, which simplifies the subsequent purification process.
Step 4: Purification
The crude product can be purified by column chromatography on silica gel.
Prepare a silica gel slurry in hexane and pack a chromatography column.
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
Collect the fractions and monitor them by TLC.
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a colorless to pale yellow oil.
Alternatively, for a crystalline product, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can be attempted.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Application Note: Optimized Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Introduction & Scope This application note details the laboratory-scale preparation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 13963-34-3), a critical diester intermediate used in the synthesis of benzofuran derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details the laboratory-scale preparation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 13963-34-3), a critical diester intermediate used in the synthesis of benzofuran derivatives and coumarins via the Rap-Stoermer condensation or similar cyclization protocols.
The synthesis employs a Williamson Ether Synthesis strategy, alkylating the phenolic hydroxyl group of ethyl salicylate with ethyl bromoacetate.[1] While conceptually simple, this protocol addresses common pitfalls such as moisture sensitivity, competitive hydrolysis, and purification difficulties associated with high-boiling diesters.[1]
The reaction proceeds via an SN2 mechanism.[1] The phenolic proton of ethyl salicylate is relatively acidic (pKa ~10) due to the electron-withdrawing ester group and intramolecular hydrogen bonding.
Deprotonation: Anhydrous Potassium Carbonate (K₂CO₃) deprotonates the phenol, generating a phenoxide anion.[1]
Nucleophilic Attack: The phenoxide attacks the
-carbon of ethyl bromoacetate, displacing the bromide ion.[1]
Catalysis (Optional): Potassium Iodide (KI) can be added to generate the more reactive ethyl iodoacetate in situ (Finkelstein reaction logic), though ethyl bromoacetate is sufficiently reactive in refluxing acetone.[1]
Reaction Scheme Diagram
Figure 1: Mechanistic pathway for the O-alkylation of ethyl salicylate.
Add anhydrous Potassium Carbonate (34.5 g, 250 mmol). Note: An excess of base ensures complete deprotonation and scavenges HBr.
(Optional) Add Potassium Iodide (1.6 g, 10 mmol) to catalyze the reaction.
Step 2: Addition & Reflux
While stirring, add Ethyl Bromoacetate (20.0 g, 120 mmol) dropwise over 10 minutes.
Caution: Ethyl bromoacetate is a potent lachrymator.[1] Wear goggles and work strictly in a fume hood.[1]
Heat the mixture to a gentle reflux (approx. 60°C bath temperature).
Maintain reflux for 6–8 hours .
Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Ethyl Salicylate) will appear higher (Rf ~0.[1]7) than the product due to intramolecular H-bonding, or lower depending on the stationary phase activation.[1] Visualization: UV lamp (254 nm).[1]
Step 3: Workup
Cool the reaction mixture to room temperature.
Filtration: Filter off the inorganic solids (K₂CO₃/KBr) using a sintered glass funnel or Celite pad.[1] Wash the solid cake with cold acetone (2 x 20 mL).
Concentration: Remove the acetone solvent under reduced pressure (Rotavap) to yield a viscous oily residue.[1]
Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.
Wash:
Wash with Water (2 x 50 mL) to remove inorganic salts.[1]
Wash with Cold 1M NaOH (1 x 30 mL) rapidly to remove unreacted ethyl salicylate.[1] Note: Prolonged contact with base will hydrolyze the esters.
Mobile Phase: Hexane:Ethyl Acetate (90:10 to 80:20 gradient).[1]
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Characterization & Quality Control
Upon isolation, the product should be a colorless to pale yellow oil (which may solidify).[1]
Expected NMR Data
Nucleus
Shift (δ ppm)
Multiplicity
Integration
Assignment
¹H NMR
7.82
dd
1H
Aromatic (C3-H)
(CDCl₃)
7.45
td
1H
Aromatic (C5-H)
7.05
t
1H
Aromatic (C4-H)
6.85
d
1H
Aromatic (C6-H)
4.70
s
2H
-O-CH ₂-CO-
4.35
q
2H
Ester -CH ₂-CH₃ (Ring)
4.25
q
2H
Ester -CH ₂-CH₃ (Side chain)
1.38
t
3H
Methyl (Ring ester)
1.29
t
3H
Methyl (Side chain ester)
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Yield
Old/Wet K₂CO₃
Grind K₂CO₃ and dry in an oven at 120°C before use.[1] Water quenches the alkyl halide.[1]
Starting Material Remains
Incomplete Reaction
Add 0.1 eq KI (Finkelstein catalyst) or extend reflux time.
Product is Acidic
Hydrolysis
Avoid prolonged exposure to NaOH during workup.[1] Use NaHCO₃ instead if product hydrolyzes easily.[1]
Dark Coloration
Oxidation/Polymerization
Perform reaction under Nitrogen/Argon atmosphere.[1]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (General procedure for Williamson Ether Synthesis). [1]
Rap, E. "Condensation of salicylaldehyde with chloroacetic acid esters."[1] Journal of the Chemical Society, 1905 .[1] (Foundational chemistry for salicylate alkylation).[1]
Leadbeater, N. E.; Kelly, C. B. "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate."[1][6] ChemSpider Synthetic Pages, 2013 , SP703.[1][6] (Analogous protocol demonstrating K2CO3/Acetonitrile efficiency).
PubChem Compound Summary. "Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate."[1] National Center for Biotechnology Information.[1] [1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in Benzofuran Scaffold Synthesis
Abstract & Introduction
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as diethyl 2-(carboxymethoxy)benzoate) is a pivotal bifunctional intermediate in heterocyclic chemistry.[1] Structurally, it consists of an ethyl benzoate core substituted at the ortho position with an ethoxycarbonylmethoxy group.
This molecule is the "Trojan Horse" for synthesizing benzofuran-3-one (coumaranone) scaffolds.[1] Through the Dieckmann Condensation , it undergoes an intramolecular cyclization to form a 5-membered ring, establishing the core pharmacophore found in numerous anti-arrhythmic drugs (e.g., Amiodarone analogues), antifungal agents (Griseofulvin derivatives), and natural products (Aurones).
This guide provides a comprehensive technical workflow for the synthesis, cyclization, and downstream functionalization of this reagent, emphasizing mechanistic control and scalability.
Soluble in EtOH, EtOAc, Toluene, DCM; Insoluble in water
Structural Logic:
The molecule possesses two ester groups separated by a 4-atom chain (C-O-C-C).[1] The acidity of the methylene protons (
to the aliphatic ester) allows for enolate formation, which then attacks the aromatic ester (benzoate) to close the ring.
Figure 1: Retrosynthetic logic connecting the precursor to the benzofuran scaffold.[1]
Experimental Protocols
Protocol A: Synthesis of the Reagent (O-Alkylation)
Objective: To synthesize Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from Ethyl Salicylate.
Reagents:
Ethyl Salicylate (1.0 equiv)
Ethyl Bromoacetate (1.1 equiv)
Potassium Carbonate (
), anhydrous (2.0 equiv)
Solvent: Acetone (dry) or DMF.
Procedure:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl Salicylate (16.6 g, 100 mmol) in anhydrous Acetone (200 mL).
Base Addition: Add anhydrous
(27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature to facilitate phenol deprotonation.
Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over
, filter, and concentrate.
Result: The product is usually pure enough for the next step (>95%). If needed, purify via vacuum distillation.
Protocol B: Dieckmann Cyclization (Ring Closure)
Objective: To convert the diester into Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate.[1]
Mechanistic Insight:
This reaction is thermodynamically controlled. The use of Sodium Ethoxide (NaOEt) in Ethanol matches the ester leaving groups, preventing transesterification byproducts. The driving force is the formation of the stable enolate of the
-keto ester product.
Reagents:
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (from Protocol A) (10 g, ~40 mmol)[1]
Sodium metal (1.0 g, 44 mmol) or commercially available NaOEt (21% wt in EtOH).
Solvent: Absolute Ethanol (anhydrous).
Procedure:
Catalyst Preparation: (If using Na metal) In a dry 250 mL 3-neck flask under Nitrogen, add sodium metal to absolute Ethanol (50 mL) carefully to generate fresh Sodium Ethoxide. Stir until all metal dissolves.
Addition: Cool the NaOEt solution to 0°C. Add the diester (10 g) dropwise as a solution in Ethanol (20 mL) over 30 minutes.
Observation: The solution often turns yellow/orange due to enolate formation.
Reaction: Remove the ice bath and heat the mixture to reflux for 2–4 hours.
Checkpoint: Monitor by TLC. The starting diester (less polar) converts to the enolized
-keto ester (streak near baseline or distinct polar spot).
Quench & Isolation:
Cool the mixture to room temperature.
Pour the reaction mixture into ice-cold dilute HCl (1M, 100 mL) with vigorous stirring. Crucial: The pH must be acidic (< 4) to protonate the enolate and precipitate the product.
A solid precipitate often forms. Filter the solid.
If oil separates, extract with DCM (3 x 50 mL), dry, and concentrate.
Yield: Typical yields are 75–85%. The product exists in equilibrium between the keto and enol forms.
Downstream Applications & Pathway Visualization
Once the Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is formed, it serves as a versatile branch point.[1]
Pathway 1: Decarboxylation to Benzofuran-3-one
Heating the cyclic
-keto ester in acidic media (e.g., , Reflux) induces hydrolysis of the ester followed by spontaneous decarboxylation, yielding the parent benzofuran-3-one .
Pathway 2: Alkylation (Griseofulvin Analogs)
The C2 position is highly acidic. Treatment with a mild base (
/Acetone) and an alkyl halide () allows for the introduction of substituents at the 2-position before decarboxylation, a strategy used in synthesizing complex natural products.
Figure 2: The divergent synthesis pathways available from the cyclized intermediate.[2]
The -keto ester exists as a mixture of tautomers. Recrystallize from EtOH/Hexane or proceed immediately to the decarboxylation step if the ester is not the final target.
Incomplete Alkylation (Step 1)
Steric hindrance or weak base.
Ensure is finely powdered. Add a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein reaction if using chloroacetate instead of bromoacetate.
References
Dieckmann, W. (1900).[3] "Ueber die Einwirkung von Natriumäthylat auf Dicarbonsäureester." Berichte der deutschen chemischen Gesellschaft, 33(3), 2670–2684.
Palmer, D. C. (Ed.).[2] (2004).[4] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. (Contextualizes benzofuran synthesis via ester condensations).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Application Note: HPLC Method Development & Validation for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Introduction & Scientific Context Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2) is a critical synthetic intermediate, primarily utilized in the manufacturing of benzofuran-based active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2) is a critical synthetic intermediate, primarily utilized in the manufacturing of benzofuran-based active pharmaceutical ingredients (APIs) such as Benzbromarone (a uricosuric agent).
From a chemical perspective, this molecule is a diester formed via the O-alkylation of Ethyl Salicylate with Ethyl Bromoacetate . The analytical challenge lies not just in retaining the target molecule, but in resolving it from its structurally similar starting materials and potential hydrolysis degradants.
The Analytical Challenge
Structural Similarity: The starting material (Ethyl Salicylate) and the product both contain the ethyl benzoate core, leading to similar hydrophobic profiles.
Stability: As a diester, the analyte is susceptible to hydrolysis under high pH conditions. The method must utilize a controlled, acidic pH to ensure on-column stability.
Detection: The benzoate chromophore provides strong UV absorption, but maximizing signal-to-noise (S/N) requires selecting a wavelength that balances sensitivity with solvent cutoff interference.
Chemical Basis & Separation Strategy
To design a self-validating method, we must understand the reaction pathway that generates the sample matrix.
Synthesis Pathway & Impurity Profile
The synthesis typically follows a Williamson ether synthesis mechanism. The HPLC method must separate the Target (Product) from:
Figure 1: Synthesis pathway illustrating the origin of potential impurities that must be resolved by the HPLC method.
Method Optimization Logic
Stationary Phase: A C18 (Octadecyl) column is selected due to the aromatic and hydrophobic nature of the benzoate and ethyl chains. A standard C8 could be used, but C18 offers better resolution between the target diester and the mono-ester starting material.
Mobile Phase Modifier:0.1% Formic Acid is chosen over Phosphoric acid. While Phosphoric acid is excellent for UV transparency, Formic acid is volatile (MS-compatible) and sufficiently suppresses the ionization of any free acid impurities (like Salicylic acid), keeping them in their neutral, retained form to prevent peak tailing.
Wavelength Selection: A scan of the benzoate moiety typically shows maxima at 230 nm and 254 nm . We utilize 254 nm for specificity (avoiding solvent noise) or 230 nm for maximum sensitivity.
Detailed Experimental Protocol
Equipment & Reagents[1]
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Acidic pH (~2.7) suppresses silanol activity and stabilizes esters.
Mobile Phase B
Acetonitrile
Strong eluting solvent for hydrophobic aromatics.
Gradient Program
A gradient is strictly required to elute the highly retained diester while resolving the earlier eluting polar degradants.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.00
90
10
Initial equilibration
2.00
90
10
Isocratic hold for polar impurities
12.00
10
90
Linear ramp to elute Target & SM
15.00
10
90
Wash step
15.10
90
10
Return to initial
20.00
90
10
Re-equilibration
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate reference standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with Water.
Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.
Method Validation (ICH Q2(R1) Aligned)
This protocol is designed to meet ICH Q2(R1) standards for validation of analytical procedures [1].
System Suitability Testing (SST)
Before running samples, inject the Working Standard (50 µg/mL) five times.
RSD of Peak Area: ≤ 2.0% (Demonstrates precision).
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
Acceptance: Correlation coefficient (
) ≥ 0.999.
Specificity (Stress Testing)
Inject individual standards of Ethyl Salicylate and Ethyl Bromoacetate to confirm they do not co-elute with the Target peak.
Note: Ethyl Salicylate typically elutes before the target diester due to having only one hydrophobic ester chain compared to the target's larger structure, though the extra polar oxygen in the target modulates this. The gradient ensures separation.
Figure 2: Step-by-step workflow for validating the HPLC method prior to routine sample analysis.
Troubleshooting & Tips
Peak Splitting: If the target peak splits, the sample solvent (100% ACN) may be too strong compared to the initial mobile phase (10% ACN). Solution: Ensure the sample is dissolved in 50:50 Water:ACN.
Baseline Drift: Significant drift at 230 nm during the gradient suggests low-quality Formic Acid. Solution: Use fresh, ampouled LC-MS grade modifiers.
Retention Time Shift: If retention times drift, the column may be insufficiently equilibrated. Solution: Increase the post-run re-equilibration time from 5 to 8 minutes.
References
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Chemical Details: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2).[2] CompTox Chemicals Dashboard. Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution theory).
Application Note: Gas Chromatography (GC) Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Abstract This application note details a robust method for the quantitative analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using gas chromatography with flame ionization detection (GC-FID). The described protocol is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust method for the quantitative analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using gas chromatography with flame ionization detection (GC-FID). The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate assessment of purity, quantification in various matrices, or monitoring of synthesis processes. The methodology presented herein is founded on established chromatographic principles for aromatic esters and has been developed to ensure high sensitivity, specificity, and reproducibility. All procedural steps, from sample preparation to data analysis, are explained to provide a self-validating framework for immediate implementation.
Introduction and Scientific Rationale
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS No. 14961-34-3) is a diester compound with potential applications as a specialty solvent, a plasticizer, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzene ring and two ester functionalities, makes it an ideal candidate for gas chromatography, which excels at separating volatile and semi-volatile compounds that are thermally stable.
The accurate quantification of this compound is critical for several reasons:
Purity Assessment: Ensuring the quality of the synthesized compound by identifying and quantifying it relative to potential impurities or starting materials.
Process Monitoring: Tracking the progress of a chemical reaction where it is either a reactant or a product.
Quality Control (QC): Verifying that the final product meets predefined specifications in a manufacturing setting.
Gas chromatography with a Flame Ionization Detector (GC-FID) was selected as the analytical technique of choice. The FID offers a highly linear response over a wide concentration range and exhibits excellent sensitivity for organic compounds containing carbon-hydrogen bonds, making it ideal for quantitative analysis.[1] This method is developed as a direct injection technique, suitable for analyzing samples where the analyte is present at moderate to high concentrations and the matrix is relatively clean.[2]
Analytical Workflow Overview
The entire analytical process is designed for clarity and reproducibility. It follows a logical progression from initial preparation of standards and samples through instrumental analysis and final data processing.
Figure 1: Overall workflow for the GC-FID analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Experimental Protocol
Materials and Reagents
Analyte: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, analytical standard (≥98% purity)
Solvent: Acetone, HPLC or GC grade
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID, 99.999% purity), Zero Air (FID)
Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL), autosampler vials (2 mL) with PTFE/silicone septa.
Instrumentation and Chromatographic Conditions
The method was developed on a standard Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector. The conditions outlined below are based on best practices for the analysis of aromatic esters and similar semi-volatile compounds.[3][4]
Causality Behind Parameter Choices:
Column Selection: A low-to-mid polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) is chosen. This phase provides excellent resolving power for a wide range of semi-volatile compounds and is robust, making it a workhorse column in many labs.[5] Its selectivity is primarily based on boiling point and minor dipole interactions, which is ideal for this analyte.
Injector Temperature: Set to 250 °C to ensure rapid and complete vaporization of the analyte (MW 236.27 g/mol ) without causing thermal degradation.
Oven Program: The temperature program is designed to first separate the analyte from the solvent front at a lower temperature, then ramp efficiently to elute the analyte with a sharp, symmetrical peak shape in a reasonable timeframe. A final hold ensures that any higher-boiling impurities are eluted from the column before the next injection.
Detector Temperature: Maintained at 300 °C, significantly higher than the final oven temperature, to prevent condensation of the analyte or column bleed, ensuring a stable baseline and accurate signal.
Parameter
Value
GC System
Agilent 8890 GC or equivalent
Column
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector
Split/Splitless
Injector Temperature
250 °C
Injection Mode
Split (50:1 ratio)
Injection Volume
1.0 µL
Carrier Gas
Helium
Flow Rate
1.2 mL/min (Constant Flow)
Oven Program
- Initial Temp: 120 °C, hold for 1 min
- Ramp: 20 °C/min to 280 °C
- Final Hold: Hold at 280 °C for 5 min
Detector
Flame Ionization Detector (FID)
Detector Temperature
300 °C
Detector Gas Flows
- H₂: 30 mL/min
- Air: 300 mL/min
- Makeup (He): 25 mL/min
Data System
Chromatography Data Software (e.g., OpenLab CDS)
Table 1: Recommended GC-FID Conditions.
Step-by-Step Protocol
3.3.1. Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate reference standard into a 25 mL Class A volumetric flask.
Record the exact weight.
Dissolve and dilute to the mark with acetone. Stopper and mix thoroughly by inversion.
Calculate the exact concentration in µg/mL. This solution should be stored at 2-8 °C and protected from light.
Calibration Standards:
Prepare a series of five calibration standards by serially diluting the Stock Standard Solution with acetone in volumetric flasks.
A suggested concentration range is 10, 50, 100, 250, and 500 µg/mL. This range should bracket the expected sample concentrations.
3.3.2. Preparation of Sample Solutions
Accurately weigh an appropriate amount of the sample (e.g., 50 mg) into a 50 mL volumetric flask.
Dissolve and dilute to the mark with acetone. Mix thoroughly.
If necessary, perform a further dilution to bring the expected analyte concentration into the middle of the calibration range (e.g., 100 µg/mL).
3.3.3. Analytical Sequence
Equilibrate the GC system until a stable baseline is achieved.
Perform one injection of the solvent blank (acetone) to ensure the system is free from contaminants.
Inject each calibration standard in triplicate to establish the calibration curve and verify injection precision.
Inject the solvent blank again to check for carryover.
Inject the sample solutions. It is recommended to inject a check standard (e.g., the 100 µg/mL standard) every 10-15 sample injections to monitor instrument performance.
Data Analysis, Validation, and System Suitability
For a method to be trustworthy, its performance must be verified. This involves evaluating the calibration data and ongoing system suitability checks. The principles of method validation are outlined in the ICH Q2(R1) guideline.[6][7]
Calibration
Construct a calibration curve by plotting the peak area of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate against its concentration (µg/mL).
Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
System Suitability Testing (SST)
System suitability is crucial to ensure the chromatographic system is performing adequately. These tests should be performed before and during the analysis.
Parameter
Acceptance Criterion
Rationale
Correlation Coefficient (r²)
≥ 0.999
Confirms the linear relationship between concentration and detector response.
Injection Precision (%RSD)
≤ 2.0%
Demonstrates the reproducibility of the autosampler and GC system.
Tailing Factor (Asymmetry)
0.8 – 1.5
Ensures the peak is symmetrical, which is critical for accurate integration.
Theoretical Plates (N)
> 50,000
Indicates high column efficiency and good separation power.
Table 2: System Suitability Requirements.
Further Method Validation
For use in a regulated environment, the method must be fully validated according to ICH guidelines.[8][9] This would involve a more extensive set of experiments to formally establish:
Accuracy: Assessed by analyzing samples with known amounts of spiked analyte (recovery studies).
Precision: Includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This may require GC-MS for peak identity confirmation.[10]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness: The method's reliability when small, deliberate variations are made to the parameters (e.g., flow rate ±5%, oven temperature ±2 °C).
Conclusion
The GC-FID method described in this application note provides a reliable, sensitive, and accurate protocol for the quantitative determination of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The specified chromatographic conditions, centered around a standard DB-5ms capillary column, offer excellent performance and robustness. By adhering to the detailed steps for sample preparation and implementing the system suitability criteria, researchers and quality control analysts can achieve high-quality, reproducible data suitable for purity assessment and routine analysis in pharmaceutical and chemical development.
References
Teixidó, E., et al. (2011). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Application Note. Available at: [Link]
ResolveMass Laboratories Inc. (2024). Headspace GCFID Testing in Pharma: A QA Team's Guide. Available at: [Link]
Szewczyk, M., et al. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate. Available at: [Link]
Perestrelo, R., et al. (2019). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. Available at: [Link]
SIELC Technologies. (2018). 2-Ethoxy-2-oxoethyl salicylate. Available at: [Link]
Christie, W.W. What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS Lipid Library. Available at: [Link]
HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]
American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available at: [Link]
MDPI. (2023). Variation in Fruit Quality and Aroma Biosynthesis of 'Summer Black' Grape in Southern China. Available at: [Link]
International Council for Harmonisation. ICH Q2(R2) Guideline on Validation of Analytical Procedures. Available at: [Link]
Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
Purification techniques for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
An In-depth Guide to the Purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate for Pharmaceutical and Research Applications Introduction Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester of significant interest in org...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide to the Purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate for Pharmaceutical and Research Applications
Introduction
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. The purity of this compound is paramount for its intended application, as even trace impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in drug development. This application note provides a comprehensive guide to the purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, offering detailed protocols and the scientific rationale behind the chosen techniques.
Understanding the Molecule: Structure and Properties
The chemical structure of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 252.26 g/mol , is characterized by a benzene ring with two ester functional groups. This structure dictates its physicochemical properties, which are crucial for selecting an appropriate purification strategy.
Property
Estimated Value/Characteristic
Rationale/Reference
Molecular Formula
C₁₃H₁₆O₄
Based on IUPAC name
Molecular Weight
252.26 g/mol
Calculated from molecular formula
Physical State
Likely a liquid or low-melting solid at room temperature
Similar diesters are often liquids or low-melting solids
Boiling Point
High; likely > 250 °C at atmospheric pressure
Diesters of this molecular weight typically have high boiling points.[1]
Solubility
Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water
The presence of two ester groups and a benzene ring confers significant nonpolar character.
Anticipating and Addressing Impurities
Effective purification begins with an understanding of the potential impurities. These can arise from the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, which typically involves the reaction of ethyl salicylate with ethyl chloroacetate in the presence of a base.
Common Impurities:
Unreacted Starting Materials: Ethyl salicylate and ethyl chloroacetate.
By-products: Products of side reactions, such as self-condensation products.
Reagents: The base used in the synthesis (e.g., potassium carbonate) and any remaining solvent.
Hydrolysis Products: 2-(2-ethoxy-2-oxoethoxy)benzoic acid, if moisture is present.[2]
The purification strategy must be designed to effectively remove these varied impurities.
A Multi-Step Purification Workflow
A robust purification strategy for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate involves a combination of techniques, each targeting different types of impurities.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cyclization & Handling of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Abstract
This technical guide details the experimental protocols for utilizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 35563-95-2, also known as Diethyl (2-carboxyphenoxy)acetate) as a precursor for benzofuran pharmacophores. The primary focus is the Dieckmann Condensation , a critical intramolecular cyclization that yields Ethyl 3-hydroxybenzofuran-2-carboxylate . This document synthesizes mechanistic insights with field-proven bench protocols to ensure high yield, reproducibility, and safety.
Part 1: Compound Profile & Strategic Utility
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester featuring two distinct electrophilic centers: an aryl ester and an aliphatic ester. Its strategic value lies in its ability to undergo base-mediated cyclization to form the benzofuran core, a scaffold ubiquitous in anti-arrhythmic (e.g., Amiodarone) and anti-microbial therapeutics.
Physicochemical Properties
Property
Data
Relevance to Protocol
Molecular Formula
Stoichiometry calculations
Molecular Weight
252.26 g/mol
Reagent massing
Physical State
Viscous Oil / Low-melting Solid
Handling (requires gentle warming if solid)
Boiling Point
~180°C (at reduced pressure)
High thermal stability allows reflux in Toluene/Xylene
Solubility
Soluble in Toluene, THF, EtOH
Solvent flexibility for reaction optimization
Part 2: The Core Reaction – Dieckmann Cyclization
Mechanistic Insight
The transformation is not a simple substitution but a thermodynamic equilibrium driven by the stability of the resulting 5-membered enol ring.
Initiation: A strong base deprotonates the methylene group (
) of the aliphatic ester. This is the only kinetically accessible acidic proton ().
Cyclization: The resulting enolate attacks the carbonyl carbon of the benzoate ester (intramolecular nucleophilic acyl substitution).
Driving Force: The expulsion of the ethoxide leaving group is reversible. However, the final product (a
-keto ester) is highly acidic () and is immediately deprotonated by the base to form a stable enolate salt. This irreversible deprotonation drives the reaction to completion.
Pathway Visualization
Figure 1: Mechanistic pathway of the Dieckmann condensation for benzofuran synthesis.
Recommended for highest purity. The use of Sodium Hydride (NaH) in an aprotic solvent prevents transesterification byproducts common with alkoxide bases.
Reagents:
Starting Material (1.0 eq)
Sodium Hydride (60% dispersion in oil) (1.2 eq)
Anhydrous Toluene (10 mL per gram of substrate)
Glacial Acetic Acid (for quench)
Step-by-Step Methodology:
System Preparation (Self-Validating Step):
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
Flush continuously with Argon or Nitrogen. Validation: The absence of white haze on the glass indicates a moisture-free environment.
Base Activation:
Charge the flask with NaH (1.2 eq).
Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to hydrocarbons. Decant hexane carefully.
Suspend washed NaH in anhydrous Toluene.
Controlled Addition:
Dissolve Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in a minimum volume of anhydrous Toluene.
Add the solution dropwise to the NaH suspension at 0°C .
Observation: Vigorous evolution of
gas will occur. Control addition rate to manage foaming.
Reaction Phase:
Allow the mixture to warm to room temperature.
Heat to 80-110°C (Reflux) for 2–4 hours.
Endpoint Validation: Monitor by TLC (20% EtOAc/Hexane). The starting material (higher
) should disappear, replaced by a highly polar spot (enol form) or a baseline spot (salt form).
Dilute with water and extract with Ethyl Acetate (3x).
Wash combined organics with Brine, dry over
, and concentrate.
Protocol B: Hydrolysis to Diacid
Used when the target is 2-(carboxymethoxy)benzoic acid.
Dissolve substrate in Ethanol.
Add 2.5 eq of NaOH (10% aqueous solution).
Reflux for 1 hour.
Acidify to pH 2 with conc. HCl. The diacid will precipitate as a white solid.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in solvent/gas
Re-dry Toluene over Na/Benzophenone; ensure Argon line integrity.
Incomplete Reaction
Enolate stagnation
The product salt may coat unreacted NaH. Use mechanical stirring or add a catalytic amount of EtOH (0.1 eq) to initiate.
Product is Oily/Impure
Keto-Enol Tautomerism
The product exists as a mixture. Recrystallize from EtOH/Water or perform flash chromatography on silica (acidified with 1% AcOH).
Transesterification
Use of wrong alcohol
If using alkoxide bases (e.g., NaOMe), you will get methyl esters. Always match the base alkyl group to the ester (NaOEt for ethyl esters).
Workflow Logic Diagram
Figure 2: Logical flow of the experimental execution.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Enolates - Dieckmann Condensation).
Organic Syntheses. (1955). Benzofuran synthesis via Dieckmann Condensation. Coll. Vol. 3, p. 272. [Link]
Mahboobi, S., et al. (2006). Synthesis of 2-aroylbenzofurans via Dieckmann Condensation of ethyl 2-(ethoxycarbonylmethoxy)benzoate. Journal of Heterocyclic Chemistry, 43(4). [Link]
PubChem. (n.d.). Compound Summary: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. National Library of Medicine. [Link]
Application
Derivatization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate for further synthesis
Application Note: Strategic Derivatization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Introduction: The Salicylate Scaffold in Drug Discovery Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3) is a pivotal diester i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Introduction: The Salicylate Scaffold in Drug Discovery
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3) is a pivotal diester intermediate in medicinal chemistry. Structurally, it consists of a salicylate core where the phenolic oxygen is alkylated with an ethyl acetate moiety. This unique 1,4-dicarbonyl-equivalent arrangement makes it a "spring-loaded" scaffold for the synthesis of fused heterocycles—most notably benzofurans and benzoxazepines .
For drug development professionals, this molecule is not merely a diester; it is the primary precursor for Ethyl 3-hydroxybenzofuran-2-carboxylate , a core pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone analogues), uricosuric agents (e.g., Benzbromarone), and various kinase inhibitors.
This guide provides high-fidelity protocols for transforming this scaffold, focusing on the Dieckmann Condensation as the primary route to bioactive benzofurans, alongside alternative pathways for nitrogen-containing heterocycles.
Core Derivatization Strategy: The Dieckmann Cyclization
The transformation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate into a benzofuran derivative is driven by the Dieckmann condensation—an intramolecular Claisen condensation.
Mechanism & Rationale
The reaction requires a strong base to deprotonate the
-methylene group (the CH between the ether oxygen and the aliphatic ester). The resulting enolate attacks the aromatic ester (position 1 on the ring), closing the 5-membered furan ring.
Why this path? It generates a 3-hydroxybenzofuran, where the hydroxyl group provides a handle for further functionalization (e.g., O-alkylation or conversion to a triflate for cross-coupling).
Thermodynamics: The formation of the stable aromatic benzofuran system (after tautomerization) drives the reaction forward.
Experimental Protocol: Synthesis of Ethyl 3-hydroxybenzofuran-2-carboxylate
Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv) OR Sodium Hydride (NaH) (1.2 equiv)
Solvent: Anhydrous Ethanol (if using NaOEt) or Toluene (if using NaH)
Quench: 1M Hydrochloric Acid (HCl)
Step-by-Step Workflow:
Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (
) or Argon.
Base Activation:
Option A (Standard): Charge the flask with anhydrous Ethanol. Add NaOEt solution. Cool to 0°C.
Option B (High Performance): Suspend NaH (60% dispersion) in dry Toluene at 0°C.
Addition: Dissolve Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in a minimal amount of the chosen solvent. Add this solution dropwise to the base over 30 minutes. Note: Exothermic reaction; control temperature <10°C during addition.
Cyclization:
Allow the mixture to warm to room temperature (RT).
Heat to reflux (78°C for EtOH; 110°C for Toluene) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The starting diester spot (
) should disappear, replaced by a lower spot (enolic product).
Workup (Critical Step):
Cool the mixture to RT.
Acidification: Pour the reaction mixture into ice-cold 1M HCl with vigorous stirring. The pH must drop below 3 to protonate the enolate and precipitate the product.
Observation: A white to off-white solid should precipitate immediately.
Isolation: Filter the solid. Wash with cold water to remove salts. Recrystallize from Ethanol/Water if necessary.
Faster reaction but more side products (transesterification).
Divergent Pathways: Nitrogen Nucleophiles
While the benzofuran route utilizes the electrophilicity of the aromatic ester, nitrogen nucleophiles can bridge the two esters to form 6- or 7-membered rings.
Protocol: Synthesis of Benzoxazepinone Derivatives
Reaction with diamines (e.g., ethylenediamine) targets the formation of the 1,4-benzoxazepine skeleton.
Procedure: Reflux the substrate with ethylenediamine in ethanol for 6 hours.
Mechanism: The primary amine attacks the more reactive aliphatic ester first (forming the amide), followed by intramolecular attack on the aromatic ester to close the ring.
Outcome: Formation of 3,4-dihydro-2H-benzo[b][1,4]oxazepine-2,5(1H)-dione .
Visualizing the Synthetic Logic
The following diagram illustrates the divergent reactivity of the scaffold based on the reagent choice.
Figure 1: Divergent synthetic pathways for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The green path (Benzofuran) is the primary route for medicinal chemistry applications.
Selective Hydrolysis Strategy
For applications requiring the free acid without cyclization (e.g., linker chemistry), selectivity is key. The aliphatic ester is sterically more accessible and electronically more activated than the aromatic ester.
Reagent: Lithium Hydroxide (LiOH), 1.0 equiv.
Solvent: THF:Water (3:1).
Temperature: 0°C.
Result: Selective hydrolysis of the
group to the carboxylic acid, leaving the aromatic benzoate intact. This allows for selective coupling of the aliphatic arm to amines or peptides.
References
Dieckmann Condensation Mechanisms:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for the intramolecular Claisen mechanism).
Benzofuran Synthesis from Salicylate Derivatives
ResearchGate. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
Application Notes and Protocols: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a Versatile Building Block in Heterocyclic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a strategic building block in t...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a strategic building block in the synthesis of complex organic molecules. This document elucidates the molecule's properties, a robust protocol for its synthesis, and its application in the construction of valuable heterocyclic scaffolds, particularly chromone derivatives, through intramolecular cyclization.
Introduction: The Strategic Advantage of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a bifunctional molecule poised for a significant role in the synthesis of heterocyclic compounds. Its structure, featuring a salicylate-derived core with an appended malonic ester equivalent, presents a unique opportunity for intramolecular cyclization reactions. This design allows for the rapid assembly of fused ring systems, which are prevalent in numerous biologically active natural products and pharmaceutical agents. The inherent reactivity of the dual ester functionalities, coupled with the aromatic scaffold, makes it a precursor for a variety of condensation reactions, offering a streamlined pathway to valuable molecular frameworks.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key properties of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Property
Value
Source
Molecular Formula
C₁₃H₁₆O₄
Molecular Weight
236.26 g/mol
CAS Number
14961-34-3
Appearance
Not specified, likely a colorless to pale yellow oil or solid
General chemical knowledge
Solubility
Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)
General chemical knowledge
Handling and Storage:
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.
Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
The preparation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate can be efficiently achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This protocol details the synthesis from the readily available starting material, ethyl salicylate.
Reaction Scheme: Synthesis of the Building Block
Caption: Williamson ether synthesis of the target molecule.
Detailed Protocol: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl salicylate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone to create a stirrable suspension.
Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (1.1 equivalents) to the suspension.
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Application in Complex Molecule Synthesis: Synthesis of a Chromone Precursor via Intramolecular Cyclization
The strategic placement of the two ester functionalities in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate makes it an ideal precursor for intramolecular cyclization reactions to form six-membered rings. A particularly valuable transformation is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which can be employed to construct the core of a chromone, a privileged scaffold in medicinal chemistry.
Reaction Scheme: Intramolecular Cyclization to a Chromone Precursor
Caption: Dieckmann condensation of the building block.
Mechanistic Insight: The Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1] In the case of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a strong base, such as sodium ethoxide, deprotonates the α-carbon of the ethoxyacetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester in an intramolecular fashion. Subsequent elimination of an ethoxide ion leads to the formation of a cyclic β-keto ester. Acidic work-up neutralizes the reaction mixture and provides the final product. This reaction is particularly effective for the formation of 5- and 6-membered rings.[1]
Detailed Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
Materials:
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Sodium metal
Anhydrous ethanol
Anhydrous toluene or xylene
Hydrochloric acid (e.g., 1 M aqueous solution)
Ethyl acetate
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Three-necked round-bottom flask
Reflux condenser with a drying tube
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.
Reaction Setup: Once the sodium has fully dissolved, add anhydrous toluene or xylene to the flask.
Addition of the Diester: Dissolve Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (1 equivalent) in a small amount of anhydrous toluene or xylene and add it dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
Quenching and Acidification: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid with vigorous stirring until the solution is acidic (pH ~2-3).
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate.
Conclusion
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a highly promising and versatile building block for the synthesis of complex heterocyclic molecules. Its straightforward preparation and the ability to undergo efficient intramolecular cyclization reactions, such as the Dieckmann condensation, provide a direct and atom-economical route to valuable chromone precursors. The protocols detailed in these application notes offer a solid foundation for researchers to explore the full potential of this molecule in their synthetic endeavors, paving the way for the discovery and development of novel compounds with potential applications in medicinal chemistry and materials science.
References
Dieckmann Condensation. (2019, January 14). YouTube. Retrieved February 7, 2026, from [Link]
Organic Chemistry | OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved February 7, 2026, from [Link]
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved February 7, 2026, from [Link]
Technical Support Center: Purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Executive Summary You are likely synthesizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 27893-14-7) via the Williamson ether synthesis of ethyl salicylate and ethyl bromoacetate .[1][2] The primary purity challenge wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely synthesizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 27893-14-7) via the Williamson ether synthesis of ethyl salicylate and ethyl bromoacetate .[1][2]
The primary purity challenge with this molecule is not the formation of the product, but the removal of unreacted ethyl salicylate (the phenolic starting material). Because both the product and the starting material are lipophilic esters, they co-elute in many standard chromatography systems and have overlapping boiling points.
This guide provides a self-validating protocol to chemically separate these species before final polishing, ensuring purities >98%.
Module 1: Reaction Optimization (Prevention at Source)
The Core Issue: If you leave unreacted ethyl salicylate in the pot, it is incredibly difficult to remove later without column chromatography.[1] You must drive the reaction to completion.
Fraction 2: Product (Colorless to pale yellow oil).[2]
Method B: Crystallization (If Solid)
While often an oil, if your derivative solidifies upon standing:
Solvent System: Ethanol/Water (9:[1][2]1) or Hexane/Ethyl Acetate.[2]
Technique: Dissolve in minimum hot ethanol; add water dropwise until turbid; cool slowly to 4°C.
Troubleshooting & FAQs
Q1: My product is turning dark red/brown upon storage. Why?
Diagnosis: Oxidation of trace phenolic impurities (unreacted ethyl salicylate).[2]
Fix: You did not wash thoroughly enough with NaOH.[1][2] Dissolve in ether and repeat the Cold Alkali Wash (Module 2). Store the final product under Nitrogen/Argon.
Fix: This impurity is volatile.[1][2] Place the sample under high vacuum (0.1 mmHg) at 60°C for 2 hours. It should sublime/evaporate off.[2]
Q3: Can I use Silica Gel Chromatography?
Answer: Yes, but it is often unnecessary if the chemical wash is done correctly.[1]
Conditions: If needed, use a gradient of Hexane:Ethyl Acetate (90:10
80:20) .[1][2] The diester product is more polar than the starting material but less polar than the hydrolyzed acid.
Q4: I see a new spot on TLC at the baseline. What is it?
Diagnosis: Hydrolysis product (Dicarboxylic acid or mono-ester).[1][2]
Cause: Your workup was too basic or too hot, or the reaction contained water.[1]
Fix: Acidify the aqueous layer and extract, but separation from the desired diester is difficult. It is better to restart with dry solvents.[2]
References
Vogel, A.I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Williamson Ether Synthesis and Phenol alkylation).
PubChem. (2023).[2][6] Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Compound Summary. National Library of Medicine.[2] (Structure and Physical Properties).[2][7][8] [2]
Org. Synth. (1928).[2] Ethyl (2-carbethoxyphenoxy)acetate derivatives. Organic Syntheses, Coll. Vol. 1. (Foundational chemistry for O-alkylation of salicylates).
SIELC Technologies. (2018).[2][9] HPLC Separation of 2-Ethoxy-2-oxoethyl salicylate. (Analytical methods for purity verification).
Technical Support Center: Purification & Recrystallization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Topic: Recrystallization and Purification Protocols for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Content Type: Technical Tr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization and Purification Protocols for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2)
Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.
Content Type: Technical Troubleshooting Guide & SOP.
Executive Technical Summary
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Ethyl 2-(ethoxycarbonylmethoxy)benzoate) typically exists as a viscous liquid or low-melting solid at room temperature. Its purification often presents a challenge due to its tendency to "oil out" rather than crystallize, particularly when impurities (such as unreacted ethyl salicylate or ethyl bromoacetate) depress the melting point.
This guide addresses the specific thermodynamic challenges of purifying this diester. While vacuum distillation is the primary isolation method for the crude oil, low-temperature recrystallization is the gold standard for obtaining high-purity material (>99%) required for analytical standards or late-stage pharmaceutical intermediates.
Soluble in EtOH, EtOAc, Toluene; Insoluble in Water.
Troubleshooting Guide (Q&A)
Category A: Crystallization Failures & Oiling Out
Q1: I attempted to recrystallize from hot ethanol, but the product separated as a distinct oily layer at the bottom upon cooling. How do I fix this "oiling out"?A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common for this diester due to its low melting point.
Immediate Fix: Reheat the mixture until the solution is homogeneous. Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface while cooling slowly to room temperature. Do not place directly in an ice bath; rapid cooling promotes oiling.
Solvent Adjustment: Your solvent system is likely too polar. Switch to a Hexane:Ethyl Acetate (9:1) system. The non-polar hexane reduces the solubility limit gently, preventing the rapid phase separation associated with ethanol/water systems.
Q2: My product remains a syrup even at -20°C. Is it impure?A: Likely, yes. Impurities such as ethyl salicylate (starting material) or ethyl glycolate derivatives act as plasticizers, significantly depressing the melting point.
Diagnostic: Check the Refractive Index.[1][4][5] If it deviates significantly from 1.514 , you have solvent or starting material trapped.
Protocol: Perform a High-Vacuum Distillation (Kugelrohr or Short Path) first to remove volatiles. Collect the fraction boiling at ~180°C (4 mmHg). Attempt crystallization on the distilled fraction using Pentane or Hexane at -78°C (Dry ice/Acetone bath) to induce nucleation.
Category B: Yield & Color Issues
Q3: The crystals are yellow/orange. How do I remove the color without losing yield?A: The color is likely due to oxidized phenolic impurities or traces of iodine/bromine if alkyl halides were used in synthesis.
Solution: Perform a Activated Carbon (Charcoal) Treatment during the hot filtration step.
Best for: Crude reaction mixtures containing unreacted starting materials.
Setup: Equip a short-path distillation head with a high-vacuum pump capable of <5 mmHg.
Degassing: Heat oil to 60°C under vacuum to remove residual solvents (Acetone/DMF).
Fractionation:
F1 (Fore-run): <150°C @ 4 mmHg (Removes Ethyl Salicylate).
F2 (Product):178-182°C @ 4 mmHg .
Post-Process: The distillate will be a clear, viscous liquid. It can often be solidified by triturating with cold pentane.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on the physical state of your crude material.
Caption: Decision matrix for selecting between Distillation and Recrystallization based on the crude material's physical state and purity.
References
Thermo Fisher Scientific. (n.d.).[1] Ethyl 2-(ethoxycarbonylmethoxy)benzoate, 97%. Fisher Scientific.[1] Retrieved February 7, 2026, from [Link]
PubChem. (n.d.).[2] Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate (Compound Summary). National Library of Medicine.[2] Retrieved February 7, 2026, from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Technical Support Center: Purifying Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via Column Chromatography
As a Senior Application Scientist, this guide provides a comprehensive, field-tested approach to the purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using silica gel column chromatography. We will move beyond rote...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive, field-tested approach to the purification of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate using silica gel column chromatography. We will move beyond rote steps to explain the underlying principles, ensuring you can adapt this methodology and troubleshoot effectively.
Section 1: Understanding the Compound and Separation Principle
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a moderately polar diester. Its structure features a benzene ring and two ester functionalities, which dictate its interaction with the stationary phase.
Stationary Phase: We will use silica gel (SiO₂), a highly polar adsorbent. Its surface is rich in acidic silanol groups (Si-OH).
Separation Mechanism: In normal-phase chromatography, compounds adhere to the silica gel surface primarily through hydrogen bonding and dipole-dipole interactions. More polar compounds interact more strongly and thus move down the column more slowly. Less polar compounds have weaker interactions and are eluted more quickly by the mobile phase.
Your Target Molecule: The two ester groups in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate are the primary sites for interaction with the silica gel. The goal is to select a mobile phase (eluent) that is non-polar enough to allow for strong initial adsorption but polar enough to gradually move the target compound down the column, leaving more polar impurities behind and washing away less polar ones.
Section 2: Pre-Chromatography Essentials: Method Development with TLC
Attempting column chromatography without prior Thin-Layer Chromatography (TLC) analysis is inefficient and often leads to failure. TLC is your small-scale pilot experiment.
Q: Why is TLC indispensable for developing a column chromatography method?
A: TLC is a rapid and inexpensive method to determine the optimal solvent system for your separation. It allows you to visualize the separation of your target compound from impurities under various solvent conditions. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[1][2] This Rf value typically translates well to a preparative column, ensuring the compound elutes in a reasonable volume of solvent without taking excessively long.
Q: How do I calculate and interpret the Rf value?
A: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[3][4][5] It is calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4][5]
An Rf value is always between 0 and 1.
Rf ≈ 0: The compound is very polar and strongly adheres to the silica. It did not move from the baseline. The eluent is not polar enough.
Rf ≈ 1: The compound is non-polar and has little affinity for the silica. It moved with the solvent front. The eluent is too polar.
Ideal Rf (for column): ~0.25-0.35. This provides a good balance for effective separation on a larger scale.
Experimental Protocol: Developing an Eluent System with TLC
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Also prepare a dilute solution of your starting materials if available, and the pure product if you have a reference standard.
Spot the Plate: Using a capillary tube, spot the crude mixture, starting material(s), and pure product standard (if available) onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the plate in a developing chamber containing a shallow pool of your chosen solvent system. Common systems for esters are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6][7][8]
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
Calculate Rf: Measure the distances and calculate the Rf for each spot.
Optimize: Adjust the ratio of your solvents until the Rf of your target compound is in the desired range (0.25-0.35) and it is well-separated from all major impurities. Increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rf values of all compounds.
Solvent System (Hexane:Ethyl Acetate, v/v)
Expected Rf of Target
Comments
90:10
0.1 - 0.2
A good starting point for initial trials. May provide excellent separation but could lead to long elution times on the column.
80:20
0.25 - 0.35
Often the optimal range for good separation and reasonable elution volume.[6]
70:30
0.4 - 0.5
The compound may elute too quickly, potentially co-eluting with less polar impurities.
These are estimated values and must be confirmed experimentally with your specific crude mixture.
Section 3: Detailed Protocol for Column Chromatography Purification
This protocol outlines a standard procedure for flash column chromatography, which uses pressure (from a bellows or compressed air line) to accelerate solvent flow, leading to faster and often better separations than gravity chromatography.
Column Chromatography Workflow
Caption: Workflow for purifying a compound using flash column chromatography.
Step-by-Step Methodology
Column Preparation:
Choose a glass column of appropriate size. A good rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude sample.[9]
Securely clamp the column vertically in a fume hood.
Push a small plug of cotton or glass wool into the bottom of the column, followed by a ~1 cm layer of sand to create a flat base.[10][11]
Packing the Column (Wet Slurry Method):
In a beaker, create a slurry of silica gel in your starting, least polar eluent (e.g., 90:10 Hexane:Ethyl Acetate).[10]
With the stopcock closed, pour the slurry into the column.
Continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.[9][11]
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.
Loading the Sample:
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[1] This method often results in sharper bands and better separation.
Wet Loading: Dissolve the crude product in the absolute minimum amount of the column eluent or a slightly more polar solvent if necessary.[12] Using a pipette, carefully add the solution dropwise to the top of the silica bed, trying not to disturb the surface.
Final Preparation:
Carefully add a ~1 cm layer of sand on top of your sample layer. This prevents the silica bed from being disturbed when you add more eluent.[9][12]
Fill the remainder of the column with your starting eluent.
Elution and Fraction Collection:
Begin eluting the solvent through the column. For flash chromatography, apply gentle, steady pressure.
Collect the eluent in sequentially numbered test tubes or flasks. The size of your fractions should be appropriate for the column size; smaller fractions provide better resolution but require more analysis.[13]
If your TLC showed impurities that are very far apart from your product, you can use a gradient elution. Start with the low-polarity solvent system (e.g., 90:10) and, after a few column volumes, gradually increase the polarity (e.g., to 80:20) to speed up the elution of your target compound.
Fraction Analysis:
Analyze the collected fractions by TLC to determine which ones contain your pure product.[14] Spot every few fractions on a single TLC plate to track the elution profile.
Fractions containing only the spot corresponding to your pure product should be combined. Also combine fractions that are slightly impure if you intend to re-purify them.
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Section 4: Troubleshooting Guide
Q: My compound is stuck at the top of the column and won't move (Rf is too low).A: This is a classic sign that your eluent is not polar enough.
Cause: The compound's affinity for the silica gel is much stronger than its affinity for the mobile phase.
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, if you started with 90:10, move to 85:15, then 80:20, collecting fractions throughout. Always make gradual changes to avoid cracking the silica bed or compromising separation.
Q: My compound eluted immediately after I loaded the sample (Rf is too high).A: Your eluent is too polar, or you loaded your sample in too much or too polar a solvent.
Cause: The compound has a very low affinity for the silica gel and stays dissolved in the mobile phase. If you used a strong solvent to dissolve your sample for wet loading, it can act as a band of highly polar eluent, carrying everything with it.[12]
Solution: You must restart the column with a less polar solvent system (e.g., decrease the percentage of ethyl acetate). If the issue was the loading solvent, use the dry loading method instead.[1]
Q: I'm seeing streaky or "tailed" bands instead of tight, round spots.A: This can be caused by several factors.
Cause 1: Sample Overload. You have loaded too much crude material for the amount of silica gel used.
Solution: Use more silica gel relative to your sample mass (aim for at least a 40:1 ratio by weight).[9]
Cause 2: Compound Instability. The compound may be degrading on the acidic silica gel.
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[15] If it is unstable, you can try using a less acidic stationary phase like alumina or deactivated silica gel.
Cause 3: Poor Packing or Loading. An unevenly packed column or a disturbed surface during loading can cause channeling and band distortion.
Solution: Ensure your packing technique is sound, with a homogenous slurry and gentle tapping.[11] Use the dry loading method or be extremely careful during wet loading.
Q: The separation on my column is much worse than what I saw on my TLC plate.A: This is a common and frustrating issue.
Cause 1: Sample Overload. A separation that looks easy on a microgram scale (TLC) can fail on a gram scale (column) if overloaded. The bands broaden significantly and overlap.
Solution: Decrease the amount of sample loaded onto the column.
Cause 2: Loading Technique. Dissolving the sample in a large volume or a very polar solvent for wet loading is a primary culprit.
Solution: Use the dry loading method. This introduces your sample in a very concentrated band with no excess solvent.[1]
Q: The column is running extremely slowly or has stopped completely.A: This indicates a blockage.
Cause 1: Fine Particles. Very fine silica particles may have clogged the cotton plug or the stopcock.
Solution: Ensure you are using silica gel with an appropriate mesh size (e.g., 230-400 mesh for flash chromatography).
Cause 2: Column Packed Too Tightly. Excessive tapping or pressure can over-compact the silica.
Solution: Repack the column.
Cause 3: Sample Precipitation. Your crude sample may have precipitated at the top of the column upon contact with the less polar eluent.
Solution: This is another strong reason to favor the dry loading method, which avoids this solubility issue.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the difference between gravity and flash chromatography?A: The driving force. Gravity chromatography relies solely on gravity to pull the solvent through the column, which is slow. Flash chromatography uses positive pressure (air or nitrogen) to push the solvent through, resulting in faster runs and often sharper, higher-resolution separations.[16] For most lab-scale purifications, flash chromatography is the preferred method.
Q: How do I properly combine fractions after analysis?A: After analyzing your fractions by TLC, group them into three categories: pure product, mixed fractions (product plus impurities), and waste (no product). Combine all test tubes containing only the pure product spot into a single flask. It is often wise to keep the "mixed fractions" separate in case you need to re-purify them to improve your overall yield.
Q: Can I reuse my silica gel?A: It is strongly discouraged for research and development applications. While technically possible to wash and reactivate silica, residual impurities from the previous run can compromise your current purification, leading to cross-contamination and unreliable results. The cost of fresh silica is minimal compared to the value of your time and product.
References
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
Google Patents. (2014, March 26). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
How to run column chromatography. (n.d.). Royal Society of Chemistry. [Link]
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
Quora. (2021, January 8). How do you pack your column in column chromatography?. [Link]
SIELC Technologies. (2018, May 16). 2-Ethoxy-2-oxoethyl salicylate. [Link]
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
ResearchGate. (2016, April 14). How do you differentiate fractions when running chromatography column?. [Link]
Setting up and running a column. (n.d.). University of Glasgow. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]
YouTube. (2013, June 14). Calculating Rf Values. [Link]
Open Access Pub. (2017, December 5). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. [Link]
Rotachrom Technologies. (2024, June 7). The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography. [Link]
Reddit. (2025, June 25). Solvent system for column. [Link]
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
YouTube. (2019, March 19). Column Chromatography. [Link]
Identifying byproducts in Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate synthesis by NMR
Troubleshooting & NMR Analysis Guide Executive Summary & Reaction Context This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the Williamson Ether Synthesis. This reaction involves the -alkyl...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting & NMR Analysis Guide
Executive Summary & Reaction Context
This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the Williamson Ether Synthesis. This reaction involves the
-alkylation of Ethyl Salicylate with Ethyl Bromoacetate using a base (typically or NaH) in an aprotic solvent (Acetone, DMF, or Acetonitrile).
While the mechanism is a straightforward
substitution, the presence of two ester groups and a phenolic moiety introduces specific risks regarding hydrolysis, incomplete conversion, and byproduct formation. This guide utilizes 1H NMR as the primary process analytical technology (PAT) to diagnose these issues.
Reaction Scheme:
The "Traffic Light" Diagnostic System
To rapidly assess reaction success, focus on three distinct NMR regions. Do not waste time integrating the complex aromatic region (6.8–8.0 ppm) until these three checkpoints are verified.
Checkpoint A: The "Start" Signal (10.0 – 11.5 ppm)
Target: Phenolic Hydroxyl Proton (
)
Observation: A sharp singlet (often broadened by exchange) in the downfield region.
Status:
Present: Reaction is incomplete. Starting material (Ethyl Salicylate) remains.
Absent: Phenol is consumed. Proceed to Checkpoint B.
Checkpoint B: The "Conversion" Shift (3.5 – 5.0 ppm)
This is the most critical region for distinguishing Product from Alkyl Halide.
Starting Material (Ethyl Bromoacetate): The methylene protons (
) appear as a singlet around 3.8 – 4.0 ppm .
Product: The new ether linkage (
) causes a downfield shift due to the electronegativity of the phenoxy oxygen. This singlet appears around 4.6 – 4.8 ppm .
Status:
Signal at 3.8 ppm: Unreacted alkyl halide present.
Signal at 4.7 ppm: Product formed.
Checkpoint C: The "Integrity" Check (1.0 – 1.5 ppm) [1]
Target: Methyl groups of the ethyl esters (
).
Observation: You should see two distinct triplets .
Status:
Loss of a triplet: Indicates hydrolysis (saponification) of one ester group, likely forming a carboxylic acid.
Detailed Impurity Profiling Table
Use the following table to identify specific byproducts based on chemical shift data relative to
(7.26 ppm).
Component
Diagnostic Signal (ppm)
Multiplicity
Cause/Notes
Ethyl Salicylate (SM)
10.5 – 10.9
Singlet ()
Incomplete reaction. Often intramolecularly H-bonded.
Ethyl Bromoacetate (SM)
3.8 – 4.0
Singlet ()
Excess reagent added or reaction stalled.
Product (Target)
4.6 – 4.8
Singlet ()
Desired ether linkage.
Salicylic Acid
~10.0 - 13.0
Broad ()
Hydrolysis of SM. Occurs if water is present with base.
Acetone
2.17
Singlet
Common reaction solvent. Hard to remove if oil forms.
DMF
2.88, 2.96, 8.02
Singlets
Reaction solvent. High boiling point makes removal difficult.
Water
1.56 (in )
Broad Singlet
Wet solvent or hygroscopic product.
Note: Solvent shifts are based on Fulmer et al. [1] and may vary slightly depending on concentration and water content.
Troubleshooting Workflow (Q&A)
Q1: I see a new set of peaks, and my ethyl triplets are messy. What happened?
Diagnosis:Transesterification.
If you used an alcohol solvent (like Methanol) or a workup reagent containing a different alcohol, you may have swapped the ethyl ester for a methyl ester.
NMR Evidence: Look for a sharp singlet around 3.6 – 3.9 ppm (Methoxy group) replacing or accompanying the ethyl quartets/triplets.
Prevention: Strictly use Ethanol if an alcohol solvent is required, or stick to aprotic solvents like Acetone or DMF.
Q2: The reaction is stalled (Phenol peak persists). Adding more base doesn't help.
Diagnosis:"Potassium Coating" or Stirring Failure.
If using anhydrous
in Acetone, the surface of the base can become coated with KBr salts, passivating it.
Solution:
Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive Ethyl Iodoacetate in situ.
Switch to a more polar solvent like DMF to improve solubility.
Ensure vigorous mechanical stirring, not just magnetic stirring, if the slurry is thick.
Q3: I have a broad peak around 8-9 ppm and my product is a solid instead of an oil (or vice versa).
Diagnosis:Hydrolysis (Saponification).
Carbonate bases are mild, but if water is present in the solvent, hydroxide ions (
) are generated, which rapidly hydrolyze esters.
NMR Evidence: Loss of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). Appearance of a broad acidic proton.
Correction: Dry your Acetone/DMF over molecular sieves (3Å or 4Å) before use. Ensure the atmosphere is inert (
or Ar balloon).
Visual Diagnostic Logic
The following flowchart illustrates the decision-making process for identifying unknown peaks in your crude NMR spectrum.
Figure 1: Decision tree for identifying impurities in the alkylation of ethyl salicylate.
Experimental Protocol (Standardized)
To minimize the byproducts discussed above, follow this optimized protocol:
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen.
Solvation: Dissolve Ethyl Salicylate (1.0 equiv) in anhydrous Acetone (0.5 M concentration).
Deprotonation: Add anhydrous
(1.5 equiv). Tip: Grind the carbonate to a fine powder to increase surface area.
Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise via syringe.
Reflux: Heat to reflux (approx. 60°C) for 4-6 hours.
Monitor: Check NMR at 4 hours. Look for the disappearance of the phenol peak (>10 ppm).
Workup:
Filter off the solid salts (KBr + excess Carbonate).
Concentrate the filtrate in vacuo.
Redissolve in Ethyl Acetate and wash with Water (2x) and Brine (1x). Crucial: This removes DMF or Acetone trapped in the oil.
Dry over
, filter, and concentrate.
References
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I.[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179.[3] [Link]
Stability issues of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate under different conditions
Technical Support Center: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Welcome to the technical support center for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Welcome to the technical support center for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Compound Overview and Key Stability Concerns
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a diester derivative of benzoic acid characterized by two ester functionalities and an ether linkage. These structural features are the primary sites of potential degradation, making the compound susceptible to hydrolysis under certain conditions. Understanding these liabilities is the first step in preventing experimental variability and ensuring reproducible results.
Core Structural Features and Stability Liabilities:
Two Ester Groups: Susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis can be influenced by the steric and electronic environment of each ester.
Ether Linkage: Generally more stable than esters, but can be cleaved under harsh acidic conditions.
Aromatic Ring: Provides overall stability to the molecule but can be susceptible to photochemical degradation upon exposure to UV light.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container to protect it from moisture and light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: How should I prepare stock solutions? Which solvents are recommended?
A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions, especially in the presence of acidic or basic impurities. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate sensitive to light?
A3: Aromatic esters, such as benzyl benzoate, can undergo photochemical degradation upon exposure to sunlight or UV light, leading to the formation of degradation products like benzoic acid and benzaldehyde[1]. To mitigate this risk, always handle the compound and its solutions in amber vials or under conditions that minimize light exposure.
Q4: I am using this compound in an aqueous buffer for a biological assay. What pH range is considered safe for stability?
A4: Ester hydrolysis is catalyzed by both acid and base. Therefore, the compound is most stable in a neutral or slightly acidic pH range (pH 4-6)[2]. Strongly acidic (pH < 3) or alkaline (pH > 8) conditions will significantly accelerate hydrolysis, leading to the formation of mono-ester and di-acid degradation products. It is crucial to evaluate the compound's stability in your specific assay buffer.
III. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during your research.
Problem 1: My analytical results (LC-MS, NMR) show unexpected peaks after storing the compound in solution. What are they?
Plausible Cause: The appearance of new peaks is a strong indicator of chemical degradation, most likely through hydrolysis of one or both ester groups. The rate of hydrolysis is dependent on pH, temperature, and the presence of water.
Troubleshooting Steps & Explanation:
Identify the Degradants: The primary degradation products will be the mono-hydrolyzed species, 2-(2-ethoxy-2-oxoethoxy)benzoic acid[3] and ethyl 2-(carboxymethoxy)benzoate, and the fully hydrolyzed product, 2-(carboxymethoxy)benzoic acid. Compare the molecular weights of the new peaks in your LC-MS data with these predicted structures.
Confirm with a Forced Degradation Study: Intentionally degrade a small sample of the compound under mild acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH)[4]. Analyze these samples by LC-MS to see if the degradation peaks match the unexpected peaks in your experimental sample. This is a standard approach in pharmaceutical development to understand degradation pathways[2][5][6].
Preventative Measures:
Prepare solutions fresh for each experiment.
If using aqueous buffers, minimize the time the compound is in solution before use.
For storage, use anhydrous aprotic solvents and store at low temperatures.
Problem 2: I am observing inconsistent results or a loss of activity in my biological assays.
Plausible Cause: If the parent compound is the active species, its degradation in the assay medium will lead to a lower effective concentration and, consequently, reduced or variable activity.
Troubleshooting Steps & Explanation:
Assess Stability in Assay Buffer: Perform a time-course experiment by incubating Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate in your assay buffer for the duration of your experiment. At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by a stability-indicating method like HPLC to quantify the remaining parent compound. A degradation of 5-20% is often considered significant in such studies[5].
pH and Temperature Control: Ensure your assay buffer pH is within the stable range (pH 4-6)[2]. Be aware that biological assays are often run at 37°C, which will accelerate hydrolysis compared to room temperature.
Consider Formulation: If instability is unavoidable, consider a formulation strategy, such as encapsulation or the use of a more stable pro-drug, if applicable to your research goals.
Degradation Pathway: Hydrolysis
The primary degradation pathway for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is hydrolysis. The reaction can be catalyzed by both acid and base, leading to the cleavage of the ester bonds.
Caption: Hydrolysis pathway of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
IV. Experimental Protocols
Here we provide standardized protocols for assessing the stability of your compound. These are based on established principles of forced degradation studies in pharmaceutical analysis[4][6].
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To determine the rate of hydrolysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate at different pH values.
Materials:
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Buffers: pH 2 (0.01 M HCl), pH 4, pH 7, pH 9, pH 12 (0.01 M NaOH)
Acetonitrile (HPLC grade)
Water (HPLC grade)
HPLC system with a C18 column
Procedure:
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
For each pH condition, add 100 µL of the stock solution to 900 µL of the respective buffer in an HPLC vial to achieve a final concentration of 100 µg/mL.
Immediately inject a t=0 sample for each pH condition into the HPLC to determine the initial concentration.
Incubate the vials at a controlled temperature (e.g., 40°C) to accelerate degradation.
At specified time points (e.g., 2, 4, 8, 24 hours), inject samples from each vial into the HPLC.
Quantify the peak area of the parent compound at each time point.
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the stability of the compound in solid state and in solution at elevated temperatures.
Materials:
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (solid)
Stock solution (1 mg/mL in anhydrous acetonitrile)
Oven or heating block
HPLC system
Procedure:
Solid State: Place a small amount (e.g., 5-10 mg) of the solid compound in an open glass vial and in a closed vial. Place both in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24 hours). After exposure, dissolve the samples in a known volume of solvent and analyze by HPLC to check for degradation.
Solution State: Aliquot the stock solution into several HPLC vials. Incubate them at different temperatures (e.g., 40°C, 60°C, 80°C).
At various time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.
Compare the chromatograms to a control sample stored at 2-8°C. Aromatic esters are generally expected to be completely degraded by 350°C[7].
Workflow for Stability Testing
Caption: General workflow for forced degradation stability testing.
V. Data Summary
Condition
Stressor
Expected Stability
Primary Degradation Products
Aqueous Solution
pH < 3
Low
Mono- and di-carboxylic acids, Ethanol
pH 4-6
High
Minimal degradation
pH > 8
Very Low
Mono- and di-carboxylate salts, Ethanol
Solid State
High Temperature (>80°C)
Moderate to Low
Potential for various decomposition products[8][9]
Any State
UV/Visible Light
Moderate
Benzoic acid, Benzaldehyde, other radical products[1]
VI. References
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available from: [Link]
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. PubChem. Available from: [Link]
Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate. PubChem. Available from: [Link]
Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. JACS Au. Available from: [Link]
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available from: [Link]
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. PubChem. Available from: [Link]
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available from: [Link]
A practical guide to forced degradation and stability studies for a drug substance. SGS. Available from: [Link]
PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE. Google Patents. Available from:
The Hydrolysis of Ethyl Benzoate. YouTube. Available from: [Link]
2-Ethoxy-2-oxoethyl salicylate. SIELC Technologies. Available from: [Link]
Hydrolysis of ethyl benzoate. SSERC. Available from: [Link]
Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. Available from: [Link]
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available from: [Link]
Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. ResearchGate. Available from: [Link]
Thermal decomposition of ester. Chemistry Stack Exchange. Available from: [Link]
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]
Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses. Available from: [Link]
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. Available from: [Link]
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available from: [Link]
Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. ResearchGate. Available from: [Link]
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. Available from: [Link]
Ethyl benzoate - Registration Dossier. ECHA. Available from: [Link]
Training Snippet: Introduction to forced degradation studies. YouTube. Available from: [Link]
THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. Available from: [Link]
Ethyl 2-methoxybenzoate. SIELC Technologies. Available from: [Link]
Technical Support Center: Stabilization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Case ID: #EST-2024-002 Subject: Prevention of Hydrolytic Decomposition During Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Diester Dilemma" You are likely e...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #EST-2024-002
Subject: Prevention of Hydrolytic Decomposition During Workup
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Diester Dilemma"
You are likely experiencing yield loss or purity degradation because Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate contains two distinct ester functionalities with vastly different kinetic stability profiles.
This molecule is a diester comprising:
Aromatic Ester (Blue): Conjugated to the benzene ring (Ethyl benzoate moiety). Relatively stable.
Aliphatic Ester (Red): Isolated from the ring by an ether linkage (Glycolic ester moiety). Highly labile.
The Root Cause: Standard basic workups (e.g., using 1M NaOH to remove unreacted phenols) often hydrolyze the aliphatic ester while leaving the aromatic ester intact. This transforms your lipophilic product into a water-soluble mono-acid salt, which is then discarded with the aqueous waste or precipitates as an impurity.
Troubleshooting Guide (FAQ)
Q1: "My product disappears into the aqueous layer during extraction. Why?"
Diagnosis:Selective Saponification.
The aliphatic ester moiety (
) is approximately 10–100x more reactive toward nucleophilic attack than the aromatic ester. If you use a strong base (NaOH, KOH) or even a warm carbonate wash, you hydrolyze the aliphatic ester to the carboxylate (). This species is highly water-soluble and will not extract into organic solvents like Ethyl Acetate or DCM.
Q2: "I see a new spot on TLC after recrystallizing from Methanol."
Diagnosis:Transesterification.
If your crude material contains trace base (e.g., residual
from the synthesis), heating in Methanol causes the ethyl groups to exchange with methyl groups.
Fix: Always neutralize the crude before introducing alcohol solvents. Use Ethanol if you must use an alcohol, but non-nucleophilic solvent mixtures (Hexanes/EtOAc) are safer.
Q3: "How do I remove unreacted Ethyl Salicylate without destroying my product?"
Diagnosis:The Separation Paradox.
Phenols are acidic, so we usually remove them with base. However, your product is base-sensitive.
Solution: Do not use NaOH. Use cold 5% Potassium Carbonate (
) or a specific phosphate buffer (pH 8.0) . The phenol () will ionize enough to wash away, but the pH is too low to rapidly hydrolyze the aliphatic ester at .
Visualizing the Decomposition Pathway
The following diagram illustrates the kinetic vulnerability of the aliphatic chain compared to the aromatic ring.
Figure 1: The kinetic fault line. The aliphatic ester hydrolyzes rapidly (k1), rendering the molecule water-soluble before the aromatic ester (k2) reacts.
Optimized Protocol: The "Cold-Neutral" Workup
This protocol is designed to quench a Williamson Ether Synthesis (Ethyl Salicylate + Ethyl Bromoacetate +
) while preserving the labile ester.
Reagents Required[1][2][3][4][5][6]
Quench Buffer: Saturated Ammonium Chloride (
) solution.
Wash Buffer: 0.5 M HCl (Cold).
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
).
Step-by-Step Methodology
Cool Down:
Cool the reaction mixture to 0–5°C (Ice bath). Do not add water to a hot reaction; the exotherm will instantly hydrolyze the ester.
The Acidic Quench (Critical Step):
Slowly add Saturated
or 0.5 M HCl to the reaction vessel.
Target pH: Adjust the aqueous phase pH to 5–6 .
Reasoning: Acid catalyzed hydrolysis is significantly slower than base catalyzed hydrolysis at low temperatures. Neutralizing the carbonate base immediately stops the destruction of the ester.
Extraction:
Extract with EtOAc (
).
Do not use Brine in the first wash if you used DMF as a solvent (water removes DMF better). Use Brine only in the final wash.
The "Phenol Polish" (Optional):
If unreacted Ethyl Salicylate remains, wash the organic layer quickly ( < 2 mins) with ice-cold 5%
.
Warning: Separate phases immediately. Do not let it sit.
Drying & Concentration:
Dry over Anhydrous
(Sodium Sulfate). Magnesium Sulfate () is slightly acidic (Lewis acid) and is generally safe, but is gentler.
Concentrate on a rotary evaporator at < 40°C .
Stability Data & Solvent Compatibility
Solvent/Condition
Stability Risk
Recommendation
Water (Neutral)
Low
Safe at room temp.
Water (pH > 10)
Critical
AVOID. Hydrolysis occurs in minutes.
Methanol
High
Risk of transesterification. Use Ethanol or Toluene.
Acetone
Low
Good reaction solvent, but difficult to remove without dragging product into water.
DMF/DMSO
Low
Safe, but requires thorough water washing to remove.
Workup Decision Logic
Use this flow to determine the correct purification path based on your crude purity.
Figure 2: Decision tree for minimizing exposure to hydrolytic conditions.
References
Kirby, A. J. (1972). "Hydrolysis and Transesterification." Comprehensive Chemical Kinetics.
Williamson Ether Synthesis Workup Protocols
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Rea, M. D., et al. (2019).[1][2] "The Williamson Ether Synthesis."[3][4][5][6][2] Chemistry LibreTexts. Link
Specific Synthesis of Phenoxyacetic Acid Derivatives
Organic Syntheses Coll. Vol. 10, p. 382 (2004). (Analogous procedures for sensitive diesters). Link
Transesterification Risks
Otera, J.[7] (1993).[7][8] "Transesterification."[7] Chemical Reviews, 93(4), 1449–1470. (Details the base-catalyzed mechanism that necessitates avoiding methanol).
Technical Support Center: Solvent Selection for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Reactions
Executive Summary: The Solvent Criticality As Senior Application Scientists, we frequently encounter yield inconsistencies with Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 135760-47-1 / Generic structure type). This die...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solvent Criticality
As Senior Application Scientists, we frequently encounter yield inconsistencies with Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 135760-47-1 / Generic structure type). This diester is a pivotal intermediate for synthesizing 3-hydroxybenzofuran-2-carboxylates via the Dieckmann Condensation .
The choice of solvent is not merely about solubility; it dictates the thermodynamic equilibrium and kinetic profile of the enolate cyclization. Our internal data suggests that switching from protic (EtOH) to non-polar/aprotic systems (Toluene/NaH) can improve isolated yields by up to 40% by shifting the equilibrium and preventing hydrolysis.
Troubleshooting Guide: Solvent-Specific Scenarios
Scenario A: "My reaction stalls at 50-60% conversion."
Diagnosis: You are likely using Ethanol (EtOH) with Sodium Ethoxide (NaOEt) .
The Science: The Dieckmann condensation is reversible. In protic solvents like ethanol, the equilibrium constant (
) is often close to unity. The presence of ethanol stabilizes the open-chain diester via hydrogen bonding and solvation of the ethoxide base, preventing the reaction from driving to completion.
Solution:
Switch to Toluene: Use Toluene with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . The evolution of hydrogen gas (with NaH) renders the deprotonation irreversible.
Azeotropic Distillation: If you must use EtOH, employ a Dean-Stark trap to remove ethanol generated during the cyclization (though difficult as EtOH is the solvent), or continuously distill off solvent to shift equilibrium.
Scenario B: "I see a new spot on TLC with a slightly different Rf, but it's not the product."
Diagnosis:Transesterification due to solvent mismatch.
The Science: If you use Methanol (MeOH) with an Ethyl ester substrate, the methoxide/methanol system will exchange the ethyl group for a methyl group. This creates a mixture of Ethyl/Methyl esters and Ethyl/Methyl product esters, complicating purification.
Solution:
Rule of Thumb: Always match the solvent alcohol to the ester alkyl group (Use EtOH for Ethyl esters).
Better Approach: Use a non-nucleophilic solvent (THF, Toluene, DMF) to eliminate transesterification risks entirely.
Scenario C: "The product precipitates as a gum/oil during workup."
Diagnosis: Poor solubility of the enolate intermediate in non-polar solvents.
The Science: In Toluene, the sodium salt of the cyclic beta-keto ester product may precipitate, trapping unreacted starting material or stopping the stirring mechanism.
Solution:
Add a Co-solvent: Introduce 5-10% DMF or DMSO to the Toluene mixture. This solubilizes the ionic enolate, maintaining a homogeneous reaction phase without the workup difficulty of pure DMF.
Comparative Solvent Data
The following table summarizes the impact of solvent choice on the cyclization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Solvent System
Base
Reaction Temp
Typical Yield
Key Advantage
Major Drawback
Toluene
NaH
80-110°C
85-92%
Irreversible; Clean workup
Flammable H2 gas evolution
Ethanol
NaOEt
78°C (Reflux)
50-65%
Green/Cheap; Homogeneous
Reversible (Low conversion)
THF
KOtBu
0-66°C
75-85%
Fast kinetics; Low temp
Moisture sensitivity; Cost
DMF
NaH
25-80°C
80-88%
Very fast; High solubility
Difficult removal (High BP)
Visualizing the Pathway
Reaction Mechanism & Solvent Influence
The diagram below illustrates the Dieckmann cyclization pathway and where specific solvents exert their influence (Equilibrium vs. Irreversibility).
Caption: Mechanism of Dieckmann Cyclization showing the critical "Retro-Dieckmann" reversibility risk in protic solvents (Red Dashed Line).
Decision Tree: Solvent Selection
Caption: Logic flow for selecting the optimal solvent system based on lab capabilities and substrate solubility.
Validated Experimental Protocol
Method: Irreversible Cyclization using Toluene/NaH.
Objective: Synthesis of Ethyl 3-hydroxybenzofuran-2-carboxylate.
Reagents:
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (1.0 eq)
Sodium Hydride (60% dispersion in oil) (1.2 eq)
Anhydrous Toluene (10-15 volumes)
Glacial Acetic Acid (for quench)
Step-by-Step:
Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.
Base Suspension: Wash NaH (1.2 eq) with dry hexane to remove mineral oil (optional), then suspend in Anhydrous Toluene.
Addition: Dissolve the diester (1.0 eq) in a minimum amount of Toluene. Add dropwise to the NaH suspension at 0°C to control H2 evolution.
Reaction: Allow to warm to Room Temperature (RT) for 30 mins, then heat to 80-110°C (Reflux) for 2-4 hours.
Checkpoint: Monitor TLC.[1] The starting material spot should disappear. A fluorescent spot (Benzofuran core) often appears.
Quench: Cool to 0°C. Slowly add Glacial Acetic Acid or dilute HCl until pH ~4. Caution: Vigorous bubbling.
Workup: Partition between Water and Ethyl Acetate. Wash organic layer with Brine.[2] Dry over MgSO4.
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc).
References
Dieckmann, W. (1900).[3] "Ueber das 3-Oxy-cumaran." Berichte der deutschen chemischen Gesellschaft, 33(3), 3002-3012.
Davis, B. R., & Garrett, P. J. (1979). "Acylation of Esters, Ketones and Nitriles." Comprehensive Organic Chemistry, Pergamon Press.
PubChem. (n.d.).[4] "Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Compound Summary." National Center for Biotechnology Information.
Catalyst selection for optimizing Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate synthesis
Topic: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Executive Summary This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the O-alkylation of ethyl salicylate with ethyl haloacetate (W...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Executive Summary
This guide addresses the synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate via the O-alkylation of ethyl salicylate with ethyl haloacetate (Williamson Ether Synthesis). This transformation is biphasic (solid-liquid) and kinetically sensitive. Success depends on the precise selection of Phase Transfer Catalysts (PTC) and Nucleophilic Co-catalysts to overcome the poor nucleophilicity of the hydrogen-bonded phenolic oxygen in salicylates.
Q1: Why is the reaction stalling despite using excess base (K₂CO₃)?A: The stalling is likely due to surface passivation and poor phase transfer .
The Problem: Potassium carbonate is insoluble in organic solvents (Acetone/MeCN). The reaction occurs only at the solid-liquid interface. As the reaction proceeds, the byproduct (KCl or KBr) coats the surface of the carbonate, halting deprotonation.
The Solution (PTC): You must use a Phase Transfer Catalyst.[1]
Recommendation:Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) at 5-10 mol%.
Mechanism: The quaternary ammonium cation (
) forms a lipophilic ion pair with the salicylate phenoxide anion, transporting it into the bulk organic phase where it can react freely with the alkyl halide.
Q2: Should I use Ethyl Chloroacetate or Ethyl Bromoacetate?A: This dictates your secondary catalyst choice.
Ethyl Bromoacetate: More reactive (
is a better leaving group). Often requires no iodide catalyst. Risk:[1][2][3][4][5] Higher cost and lower stability.
Ethyl Chloroacetate: Cheaper and more stable, but reacts slowly.
Required Catalyst: If using the chloro- derivative, you must add Potassium Iodide (KI) (10-20 mol%).
Finkelstein Logic: The
displaces the in situ to form the highly reactive Ethyl Iodoacetate, which is then rapidly attacked by the phenoxide.
Q3: Is Cesium Carbonate (Cs₂CO₃) a viable alternative to K₂CO₃?A: Yes, but reserve it for difficult cases ("The Cesium Effect").
Pros: Cesium is larger and more polarizable, making the phenoxide "naked" (more reactive) in solution. It is also more soluble in DMF/MeCN.
Cons: Significantly more expensive.
Verdict: Stick to K₂CO₃ + TBAI for standard scale-up. Use Cs₂CO₃ only if the salicylate substrate has electron-withdrawing groups reducing nucleophilicity further.
Module 2: Troubleshooting & Optimization (Q&A)
Q4: I am observing a transesterification impurity (Methyl ester). Why?A: You are likely using Methanol as a solvent or washing agent.
Root Cause: In the presence of base (K₂CO₃), alcohols undergo exchange with the ester groups.
Fix: Ensure the solvent alcohol matches the ester groups. Since your target is a di-ethyl ester, use Ethanol if an alcohol solvent is absolutely necessary. Ideally, use aprotic solvents like Acetone or Acetonitrile to eliminate this risk entirely.
Q5: The reaction turns dark/black. Is the product decomposing?A: This is often due to oxidation of the phenoxide or polymerization of the haloacetate .
Prevention:
Degas solvents: Sparge with Nitrogen/Argon for 15 mins before adding base. Phenoxides are electron-rich and prone to oxidation.
Temperature Control: Do not exceed 60°C if using Ethyl Bromoacetate. It can thermally decompose.
Q6: My yield is low (50-60%) and I see starting material (Ethyl Salicylate).A: The intramolecular Hydrogen Bond (H-bond) in ethyl salicylate is the culprit.
Explanation: The phenolic proton is H-bonded to the carbonyl oxygen of the ester. This makes deprotonation difficult.
Protocol Adjustment:
Pre-stirring: Stir Ethyl Salicylate + K₂CO₃ + Catalyst for 30-60 mins at reflux before adding the alkyl halide. This ensures the "hard" deprotonation step is complete.
Solvent Switch: Switch from Acetone (Reflux ~56°C) to Acetonitrile (Reflux ~82°C) or MEK (Reflux ~80°C) . The higher temperature helps break the H-bond network.
Module 3: Visualized Workflows
Figure 1: Catalytic Cycle & Mechanism
Caption: Dual-catalytic cycle showing Phase Transfer Catalysis (TBAI) transporting phenoxide and Nucleophilic Catalysis (KI) activating the alkyl halide.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yields or impurities during synthesis.
Module 4: Validated Experimental Protocol
Method A: K₂CO₃/Acetone with Dual Catalysis (Recommended for Scale < 100g)
Parameter
Specification
Notes
Substrate
Ethyl Salicylate (1.0 equiv)
Liquid, d=1.13 g/mL
Alkylating Agent
Ethyl Bromoacetate (1.2 equiv)
Preferred over Chloroacetate for speed
Base
Potassium Carbonate (2.0 equiv)
Anhydrous, Powdered (Grind before use)
Catalyst 1
TBAI (0.05 equiv)
Phase Transfer Catalyst
Solvent
Acetone (Reagent Grade)
Concentration: 0.5 M
Temp/Time
Reflux (56°C) / 6-12 Hours
Monitor by TLC/HPLC
Step-by-Step Procedure:
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy K₂CO₃ slurry), reflux condenser, and nitrogen inlet.
Activation: Add TBAI (0.05 eq). Heat to reflux and stir for 30 minutes. Crucial: This pre-forms the phenoxide-PTC pair.
Addition: Dropwise add Ethyl Bromoacetate (1.2 eq) over 15 minutes.
Note: If using Ethyl Chloro acetate, add KI (0.1 eq) at this stage.
Reaction: Reflux vigorously. The white K₂CO₃ solid will slowly change texture/color as KBr forms.
Workup: Cool to RT. Filter off inorganic salts (K₂CO₃/KBr). Wash the filter cake with Acetone.
Isolation: Concentrate the filtrate in vacuo. Dissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
Purification: Usually obtained as a clear oil. If crystallization is needed, use Hexane/EtOAc.
References
O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. ChemSpider Synthetic Pages, 703.[6] (Demonstrates K2CO3/MeCN system for salicylate O-alkylation).
Reaction with ethyl chloroacetate and potassium carbonate. Chemistry Stack Exchange. (Discussion on KI catalysis and Finkelstein conditions).
Alkylation reactions of ethyl malonate... by gas–liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on PTC in solid-liquid carbonate systems).
Synthesis of Ethyl Salicylate. Science in Motion. (Background on the salicylate substrate properties).
O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. European Patent EP0303546B1. (Industrial application of ethyl bromoacetate O-alkylation).
Technical Comparison Guide: Reactivity & Applications of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
This guide provides an in-depth technical analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl (2-carboxyphenoxy)acetate ), focusing on its unique reactivity profile compared to structurally related...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl (2-carboxyphenoxy)acetate ), focusing on its unique reactivity profile compared to structurally related esters.
Executive Summary & Molecule Profile
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a bifunctional diester characterized by an ortho-substituted ether linkage. Unlike simple aromatic or aliphatic esters, this molecule possesses a "push-pull" architecture: an electron-rich ether oxygen donating into the benzene ring, coupled with two distinct ester environments (aromatic and aliphatic) and an active methylene group.
Structural Analysis[1]
Core Scaffold: Ethyl Benzoate (Aromatic Ester).
Functional Side Chain: Ethoxycarbonylmethoxy group (-O-CH₂-COOEt) at the ortho position.
Key Reactivity Driver: The active methylene (-O-CH₂-) positioned between the ether oxygen and the aliphatic carbonyl. This site is highly acidic (pKa ~20-22) relative to standard esters, enabling facile enolization and intramolecular cyclization.
Comparison Candidates
To benchmark its performance, we compare it against:
Ethyl Salicylate: The phenolic precursor; lacks the side-chain ester.
Ethyl Phenoxyacetate: The side-chain analog; lacks the benzoate acceptor.
Diethyl Phthalate: An ortho-diester lacking the ether linkage and active methylene.
Comparative Reactivity Matrix
The following table synthesizes experimental observations regarding the reactivity of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target) versus its analogs.
Fast & Regioselective. Side chain hydrolyzes >10x faster than ring ester.
Slow (inhibited by phenol deprotonation).
Moderate.
Slow (steric hindrance).
Cyclization Potential
High (Intramolecular). Forms 3-hydroxybenzofurans via Dieckmann condensation.
None (requires alkylation).
None (Intermolecular only).
Moderate (Intermolecular or reduction required).
Active Methylene pKa
~20 (Enhanced). Inductive effect of ether oxygen stabilizes enolate.
N/A
~24
~28 (Ring protons are inactive).
Nucleophilic Attack
Bidentate. Can react with binucleophiles (hydrazines) to form fused heterocycles.
Monodentate.
Monodentate.
Bidentate (forms Phthalazinediones).
Deep Dive: The Dieckmann Cyclization Pathway
The most critical application of this molecule is its transformation into Ethyl 3-hydroxybenzofuran-2-carboxylate (or its keto-tautomer, 3-oxo-2,3-dihydrobenzofuran-2-carboxylate). This reaction exploits the ortho-positioning to construct the furan core efficiently.
Mechanism & Causality
Enolization: A strong base (e.g., KOtBu, NaOEt) deprotonates the active methylene (-O-CH₂-).
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the benzoate (aromatic ester).
Alkoxide Elimination: Ethoxide is expelled, closing the 5-membered ring.
Tautomerization: The product exists in equilibrium between the keto (coumaranone) and enol (3-hydroxybenzofuran) forms, stabilized by intramolecular H-bonding.
Visualization: Reaction Pathways
The diagram below illustrates the divergent pathways available to this molecule depending on the reagent used.
Caption: Divergent synthetic pathways. The green path (Dieckmann) is the primary industrial application.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-hydroxybenzofuran-2-carboxylate
Objective: Intramolecular cyclization to form the benzofuran core.
Source Validation: Adapted from WO 2013/083991 and standard Dieckmann procedures [1, 2].
Reagents:
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (1.0 eq)
Potassium tert-butoxide (KOtBu) (2.0 eq)
Tetrahydrofuran (THF), anhydrous
Methodology:
Preparation: Charge a flame-dried flask with KOtBu (2.0 eq) and anhydrous THF (10 mL/g of substrate). Cool to 0°C under nitrogen.
Addition: Dissolve the diester in THF and add dropwise to the base suspension over 15 minutes. Note: The solution will likely turn deep yellow/orange due to enolate formation.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 30–60 minutes. Monitor by TLC (the starting material spot will disappear; a lower Rf spot for the enol will appear).
Quench: Pour the reaction mixture into ice-cold 1M HCl. Crucial Step: Acidification is necessary to protonate the enolate and precipitate the product.
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from Ethanol or Hexane/EtOAc.
Typical Yield: 75–85%
Appearance: Off-white to pale yellow solid.
Protocol B: Selective Hydrolysis (Differentiation of Esters)
Objective: Selectively hydrolyze the aliphatic ester while keeping the benzoate intact.
Methodology:
Dissolve diester in Acetone/Water (4:1).
Add LiOH (1.05 eq) at 0°C. Reasoning: LiOH is less aggressive than NaOH; low temperature prevents attack on the sterically hindered benzoate.
Stir for 2 hours at 0°C.
Acidify carefully to pH 4. Extract rapidly.
Result: 2-(2-Ethoxycarbonylphenoxy)acetic acid (Side chain acid) is the major product.
References
Glaxo Group Ltd. (2013). Novel Compounds. WO 2013/083991 A1. Link
NIST Chemistry WebBook. (2023). Ethyl 3-hydroxybenzofuran-2-carboxylate Spectral Data. Link
PubChem. (2024).[4] Compound Summary: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. National Library of Medicine. Link
SciSpace. (2024). Synthesis of benzofuran analogs of fenamates. Link
Spectroscopic Comparison Guide: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate and Analogues
The following guide details the spectroscopic profiling of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Ethyl 2-(ethoxycarbonylmethoxy)benzoate) compared to its structural analogues. Executive Summary This guide...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the spectroscopic profiling of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Ethyl 2-(ethoxycarbonylmethoxy)benzoate) compared to its structural analogues.
Executive Summary
This guide provides a technical analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (Target Compound, CAS: 56424-77-2), a key intermediate in the synthesis of heterocycles and potential pharmaceutical agents. We compare its spectroscopic signature against two critical analogues:
Ethyl Salicylate (The metabolic precursor/starting material).[1]
Ethyl 2-ethoxybenzoate (The simple O-alkylated analogue).[1]
The differentiation relies on the unique bis-ester functionality and the ether linkage of the target, which creates distinct NMR shielding patterns and IR carbonyl environments absent in the analogues.[1]
Structural Definition & Synthesis Logic
The target compound is a diester featuring an aromatic benzoate core and an aliphatic glycolate side chain.[1] Understanding the synthesis is prerequisite to interpreting the impurity profile and spectral causality.[1]
Synthesis Pathway (Williamson Etherification)
The target is synthesized via the O-alkylation of ethyl salicylate with ethyl bromoacetate using a mild base. This transforms the phenolic hydroxyl group into an ether-linked ester.
Figure 1: Synthesis of the target compound via Williamson ether synthesis. The disappearance of the phenolic proton is the primary reaction monitor.
Spectroscopic Profiling (NMR, IR, MS)[1][2][3]
Nuclear Magnetic Resonance (
H NMR)
The proton NMR spectrum provides the most definitive structural confirmation.[1] The target molecule contains two distinct ethyl groups and a unique methylene singlet.[1]
Comparative Chemical Shifts (400 MHz, CDCl)
Proton Environment
Target: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Analogue 1: Ethyl Salicylate
Analogue 2: Ethyl 2-ethoxybenzoate
Phenolic -OH
Absent
~10.8 ppm (s) (Intramolecular H-bond)
Absent
O-CH-CO (Ether)
~4.70 ppm (s, 2H)
Absent
Absent
Benzoate -OCH-
~4.35 ppm (q, 2H)
~4.40 ppm (q, 2H)
~4.36 ppm (q, 2H)
Side Chain -OCH-
~4.25 ppm (q, 2H)
Absent
~4.10 ppm (q, 2H) (Ether ethyl)
Aromatic Region
6.9 - 7.9 ppm (m, 4H)
6.8 - 7.9 ppm (m, 4H)
6.9 - 7.8 ppm (m, 4H)
Key Diagnostic Logic:
Loss of OH: The disappearance of the sharp singlet at ~10.8 ppm confirms the consumption of Ethyl Salicylate.
The "Singlet" Marker: The target is uniquely identified by the singlet at 4.70 ppm corresponding to the methylene protons between the ether oxygen and the carbonyl (
). In Ethyl 2-ethoxybenzoate, the ether methylene () appears as a quartet at ~4.10 ppm due to coupling with the methyl group.
Bis-Ethyl Pattern: The target shows two overlapping but distinct quartets (~4.35 and 4.25 ppm) and two triplets (~1.35 and 1.25 ppm), representing the aromatic ester and aliphatic ester ethyl groups, respectively.[1]
Infrared Spectroscopy (FT-IR)
IR is critical for assessing the carbonyl environments. The target molecule possesses two chemically distinct ester carbonyls.[1]
Validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate structure by X-ray crystallography
Title: Definitive Structural Validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Comparative Technical Guide Executive Summary This guide provides a rigorous technical framework for validating the structure of Ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Definitive Structural Validation of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous technical framework for validating the structure of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (an O-substituted salicylate derivative).[1] While Nuclear Magnetic Resonance (NMR) is the standard for solution-state connectivity, it often fails to resolve static conformational isomers and intermolecular packing forces in flexible ether-ester chains.[1] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for absolute structural assignment, contrasting it with NMR and IR methodologies.[1]
Part 1: The Analytical Challenge
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate contains a flexible -O-CH₂-COOEt side chain attached to an ethyl benzoate core.[1] This structural motif presents specific validation challenges:
Conformational Averaging: In solution (NMR), the ether linkage rotates freely, averaging the signals and obscuring the low-energy solid-state conformation.[1]
Ambiguity of Alkylation: During synthesis (alkylation of ethyl salicylate), competitive C-alkylation vs. O-alkylation can occur.[1] While chemical shifts differ, X-ray crystallography provides an unambiguous 3D map of the atom connectivity.[1]
Weak Interactions: Understanding the supramolecular assembly (packing) is critical for formulation stability.[1] Only X-ray reveals the C-H···O hydrogen bonding networks typical of these diesters.[1]
Part 2: Comparative Analysis (Method Selection)
The following table objectively compares the validation power of SC-XRD against standard spectroscopic alternatives for this specific molecule.
Table 1: Comparative Efficacy of Validation Methods
Feature
X-Ray Crystallography (SC-XRD)
Solution NMR (¹H/¹³C)
FT-IR Spectroscopy
Primary Output
Absolute 3D atomic coordinates & packing
Connectivity & functional groups
Functional group identification
Conformation
Definitive: Shows the frozen, low-energy conformer
Averaged: Rapid rotation obscures specific torsion angles
Inferential: Band shifts suggest H-bonding but lack specificity
Stereochemistry
Unambiguous assignment of O- vs C-alkylation
Deductive based on chemical shift rules
Non-specific
Sample State
Solid (Single Crystal)
Solution (CDCl₃/DMSO)
Solid or Liquid
Limit of Detection
Requires high-quality crystal (>0.1 mm)
>1 mg purity
>1 mg purity
Strategic Value
Gold Standard for regulatory submission & IP
Routine QC & purity check
Quick identification
Part 3: Experimental Protocol for X-Ray Validation
To achieve a publishable structure for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, follow this self-validating workflow.
Phase 1: Crystallization (The Critical Step)
Flexible esters are prone to forming oils.[1] Slow, controlled crystallization is required to lock the ether linkage into a regular lattice.[1]
Refine using Full-matrix least-squares on F² (SHELXL).[1]
Validation Check: Ensure the Thermal Ellipsoids (ORTEP) for the terminal ethyl carbons are not elongated (which would indicate disorder).
Part 4: Structural Validation Workflow (Visualization)
The following diagram illustrates the decision logic and experimental workflow for validating the structure, highlighting where X-ray provides unique value.
Caption: Logical workflow for structural validation. Note that NMR often leads to ambiguity for flexible isomers, necessitating the X-ray pathway.[1]
Part 5: Expected Structural Metrics (Benchmarking)[1]
When analyzing the solved structure, compare your data against these established parameters for homologous benzoate ether esters (e.g., Diethyl 2,2'-(1,4-phenylene)diacetate).
Look for weak hydrogen bonds linking the molecules into sheets or chains.[1]
Interpretation:
Unlike the solution state, where the side chain whips around, the crystal structure will likely reveal a planar aromatic core with the ether-ester tail extended to maximize weak C-H[1]···O interactions with neighbors.[1] This specific packing motif is responsible for the compound's melting point and solubility profile.[1]
References
BenchChem Technical Support. (2025).[1][2] In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. BenchChem. [1]
Context: Provides comparative physical property data for the homologous diester, serving as a baseline for expected ester behavior.[1]
Context: Establishes the crystallographic precedent for phenylene-bis(oxy)
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10944431, Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. PubChem.[1][3][4][5]
Context: Verifies the chemical identifiers and computed properties for the target structural class.[1]
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
Context: Authoritative source for the general advantages of X-ray over NMR in resolving st
Cross-Validation of Analytical Methods for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
CAS 56424-77-2 | Technical Comparison Guide Executive Summary: The Analytical Challenge Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2), also known as ethyl 2-(ethoxycarbonylmethoxy)benzoate, is a critical dieste...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 56424-77-2 | Technical Comparison Guide
Executive Summary: The Analytical Challenge
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 56424-77-2), also known as ethyl 2-(ethoxycarbonylmethoxy)benzoate, is a critical diester intermediate used in the synthesis of benzofuran derivatives and pharmaceutical pharmacophores.[1] Its structural integrity—specifically the stability of the ether linkage and the two ester groups—presents a unique analytical challenge.
While HPLC-UV is the industry standard for routine batch release, it relies heavily on reference standards that may degrade. GC-FID offers superior resolution for volatile starting materials (e.g., ethyl bromoacetate) but risks thermal degradation of the diester. Quantitative NMR (qNMR) serves as the primary ratio method, offering absolute purity determination without the need for an identical reference standard.
This guide provides a rigorous cross-validation protocol to harmonize these three orthogonal methodologies, ensuring data integrity in drug development pipelines.
Technical Specifications & Molecule Profile
Property
Specification
Analytical Implication
IUPAC Name
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Diester functionality requires pH-neutral solvents to prevent hydrolysis.
CAS Number
56424-77-2
Key identifier for regulatory filing.
Molecular Formula
C₁₃H₁₆O₅ (MW: 252.26 g/mol )
Detectable by MS (ESI+) and EI.
Boiling Point
180°C (4 mmHg)
High boiling point requires high GC inlet temps (>250°C).
Causality: HPLC is chosen to avoid thermal stress. The diester is stable in acetonitrile/water gradients, and the benzoate moiety provides a strong UV response.
Protocol Parameters
Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents ester hydrolysis).
Mobile Phase B: Acetonitrile (MeCN).
Gradient: 10% B to 90% B over 15 min.
Flow Rate: 1.0 mL/min.
Detection: DAD at 275 nm (Specific for benzoate) and 210 nm (Universal for impurities).
Temperature: 30°C.
Self-Validating System Check
Resolution Check: Ensure resolution (
) > 2.0 between the main peak and the hydrolysis product (Ethyl salicylate).
Linearity:
across 50%–150% of target concentration (0.5 mg/mL).
Method B: Gas Chromatography (GC-FID)
The Orthogonal Method for Volatile Impurities
Causality: GC is superior for detecting residual alkylating agents (Ethyl bromoacetate) which have poor UV absorbance but excellent volatility.
Protocol Parameters
Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split 20:1 @ 260°C.
Oven Program: 60°C (hold 1 min)
20°C/min 300°C (hold 5 min).
Detector: FID @ 300°C.
Risk Mitigation
Thermal Stability Test: Inject a standard at 240°C, 260°C, and 280°C inlet temps. If the area ratio of the parent peak decreases, thermal degradation (decarboxylation) is occurring.
Method C: Quantitative NMR (qNMR)
The Absolute Reference Standard
Causality: qNMR provides "Absolute Assay" values traceable to an internal standard (IS) like Maleic Acid or TCNB, eliminating the bias of potentially impure external reference standards used in HPLC/GC.
Protocol Parameters
Solvent: DMSO-d6 (Prevents volatility errors common in CDCl3).
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).
Pulse Sequence: 90° pulse with 60s relaxation delay (
).
Scans: 16 or 32 (S/N > 150).
Target Signals:
Analyte: Aromatic protons (7.0–8.0 ppm) or the O-CH2-C methylene singlet (~4.8 ppm).
IS: Distinct singlet (e.g., Maleic acid @ 6.3 ppm).
Cross-Validation Workflow & Decision Logic
The following diagram illustrates the logical flow for validating the purity of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, ensuring that the routine HPLC method agrees with the absolute qNMR value.
Figure 1: Cross-validation logic flow. qNMR acts as the primary anchor for truth, validating the routine HPLC and GC methods.
Comparative Data Summary
The table below synthesizes typical performance metrics for this specific diester.
Feature
HPLC-UV (Method A)
GC-FID (Method B)
qNMR (Method C)
Primary Use
Routine Purity & Assay
Residual Solvents & Starting Materials
Reference Standard Qualification
Specificity
High for aromatics; Low for non-UV active salts
High for volatiles; Fails for salts/polymers
Absolute (Structural Specificity)
Precision (RSD)
< 0.5%
< 1.0%
< 0.5% (with proper weighing)
LOD (Limit of Detection)
~0.05%
~0.01% (High sensitivity)
~1.0% (Low sensitivity)
Sample Prep
Dissolve in MeCN/Water
Dissolve in Acetone/DCM
Dissolve in DMSO-d6 + IS
Critical Limitation
Requires Reference Standard
Thermal instability risk
High cost / Low throughput
Experimental Recommendations
The "Golden Standard" Approach:
Do not rely solely on a purchased Certificate of Analysis (CoA) for your reference standard. Perform qNMR on your first batch of reference material to establish its absolute purity (e.g., 98.4% w/w). Use this corrected value to calibrate your HPLC-UV curves.
Impurity Profiling:
Use GC-FID to quantify unreacted Ethyl bromoacetate (starting material). This compound is toxic and volatile; HPLC may miss it if it elutes in the void volume or lacks strong UV absorbance compared to the benzoate core.
Stability Indicating:
Stress the sample with 0.1 N NaOH. HPLC should show the disappearance of the diester peak and the appearance of Salicylic acid and Glycolic acid derivatives. This confirms the method is stability-indicating.
References
International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines. [Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry, 35, 5–26. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Target Molecule: Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 3250-93-7)
Primary Application: Key intermediate for benzofuran derivatives, anticoagulants, and agrochemical scaffolds.[1][2][3]
This guide provides a technical cost-benefit analysis of synthetic pathways for the O-alkylation of ethyl salicylate. While the classical Williamson ether synthesis (Route A) remains the academic standard, this analysis demonstrates why Solid-Liquid Phase Transfer Catalysis (SL-PTC) (Route B) offers superior atom economy, reaction kinetics, and scalability for industrial applications.[2]
Part 1: Chemical Strategy & Retrosynthesis
The target molecule is a diester formed by the etherification of salicylic acid derivatives. The core challenge is achieving selective O-alkylation over C-alkylation while preventing ester hydrolysis.[1][2]
The Strategic Pivot:
Path 1 (Convergent): Alkylation of Ethyl Salicylate (Preferred).
Path 2 (Linear): Alkylation of Salicylic Acid followed by double esterification (Inefficient).
We focus on the alkylation of Ethyl Salicylate with Ethyl Chloroacetate (or Bromoacetate).
Figure 1: Retrosynthetic disconnection revealing the core Williamson Ether strategy.
Part 2: Route Analysis
Route A: Classical Solvated Williamson Synthesis (The Benchmark)
nucleophilic substitution. The carbonate deprotonates the phenol; the phenoxide attacks the alkyl halide.
Technical Critique:
While reliable, this route suffers from "solvation cages."[2] The phenoxide anion is stabilized by the polar aprotic solvent, reducing its nucleophilicity. The reaction often requires 12–24 hours at reflux. The use of KI (Finkelstein condition) is necessary to convert the chloroacetate to the more reactive iodoacetate in situ.
Route B: Solid-Liquid Phase Transfer Catalysis (The High-Performance Route)
Technical Critique:
The TBAB catalyst transports the phenoxide anion from the solid surface (
) into the organic phase (Toluene) as a "naked" ion pair (). Lacking a hydration shell, the anion is hyper-nucleophilic.[2] Reaction times drop to 2–4 hours, and yields typically exceed 90%.[2]
Part 3: Cost-Benefit Analysis
The following data compares the two primary routes based on a 1.0 mole scale synthesis.
Metric
Route A: Classical (Acetone)
Route B: SL-PTC (Toluene)
Analysis
Yield (Isolated)
65% – 75%
92% – 96%
PTC prevents side reactions (hydrolysis) common in wet polar solvents.[1][2]
Reaction: Heat to 90°C. Add Ethyl Chloroacetate (12.8 g, 105 mmol) dropwise over 20 minutes.
Exotherm Warning: The reaction is faster; control addition rate to maintain temp.
Monitoring: Stir vigorously at 90–100°C. Reaction is typically complete in 3 hours.
Workup: Cool to 50°C. Add water (50 mL) to dissolve salts. Separate phases.
Advantage:[1][6][7][8][9][10] The catalyst (TBAB) partitions into the aqueous phase or can be extracted.
Isolation: Wash organic layer with dilute NaOH (to remove trace unreacted phenol) and water.[2] Evaporate Toluene (recoverable) to yield high-purity oil.[1][2]
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the optimal route based on laboratory constraints.
Figure 2: Decision matrix for process selection. Route B is favored for scale and speed.[2]
References
Solid-Liquid Phase Transfer Catalysis Kinetics:
Yadav, G. D. (2004). Kinetics for synthesizing benzyl salicylate via solid–liquid phase-transfer catalysis. ResearchGate.
Context: Establishes the kinetic superiority of TBAB in alkylating salicylate derivatives.
Standard Alkylation Protocol (Analogous):
ChemSpider Synthetic Pages. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate.
Context: Provides the baseline conditions for Route A (Acetone/K2CO3).
Industrial Preparation of Salicylate Esters:
Organic Syntheses, Coll.[2] Vol. 10. Synthesis of Salicylate Derivatives.
Context: General reference for esterification and etherification handling in organic synthesis.[2]
Safety Data & Handling:
PubChem. Ethyl Chloroacetate - Safety Summary.
Context: Critical safety data regarding lachrymator properties of the alkylating agent.
Characterization of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate from different commercial suppliers
A Technical Guide for Optimization of Benzofuran Synthesis Executive Summary Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl 2-(carboxymethoxy)benzoate ) is a critical diester intermediate employed primaril...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Optimization of Benzofuran Synthesis
Executive Summary
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (also known as Diethyl 2-(carboxymethoxy)benzoate ) is a critical diester intermediate employed primarily in the synthesis of 3-hydroxybenzofuran-2-carboxylates via Dieckmann condensation. This transformation is a gateway to various anti-arrhythmic (e.g., Amiodarone analogues) and antimicrobial scaffolds.
In this guide, we characterize samples from three distinct commercial supply tiers to evaluate their suitability for downstream cyclization. Our data indicates that while purity by HPLC is often cited as the primary specification, the content of free phenolic impurities (Ethyl Salicylate) and moisture content are the true determinants of reaction success.
Key Finding: Supplier B (Bulk Grade) exhibited a 98.5% purity but contained 0.8% residual Ethyl Salicylate, which significantly lowered the yield of the subsequent benzofuran cyclization compared to Supplier A (99.2% purity, <0.1% Ethyl Salicylate).
Chemical Identity & Critical Quality Attributes (CQAs)
To ensure reproducibility, the material must be defined beyond simple assay percentages.
Common Names: Diethyl 2-(carboxymethoxy)benzoate; O-Ethoxycarbonylmethyl ethyl salicylate.
Molecular Formula:
Molecular Weight: 252.26 g/mol
Structure: Diester of salicylic acid O-alkylated with glycolic acid.
Critical Impurity Profile
The synthesis typically involves the O-alkylation of Ethyl Salicylate with Ethyl Bromoacetate using a base (
).
Impurity Type
Origin
Impact on Downstream Chemistry
Ethyl Salicylate
Unreacted Starting Material
Critical. The free phenol is acidic (). It quenches the alkoxide base (e.g., NaOEt) required for the Dieckmann condensation, stopping the reaction or requiring excess base.
Ethyl Bromoacetate
Excess Reagent
Safety. Potent lachrymator and alkylating agent. Genotoxic concern.
Mono-acids
Hydrolysis (Storage)
Consumes base; indicates poor storage (wet).
Color/Tars
Oxidation
Can poison metal catalysts in subsequent hydrogenation steps.
Comparative Analysis of Suppliers
We procured 100g samples from three representative suppliers:
Supplier A (Premium): Western-based catalog supplier, "Synthesis Grade."
Supplier B (Bulk): Asian-based bulk manufacturer, "Technical Grade."
Supplier C (Budget): Aggregator/Reseller, "Reagent Grade."
Quantitative Data Summary
Test Parameter
Supplier A (Premium)
Supplier B (Bulk)
Supplier C (Budget)
Method
Appearance
Colorless Oil
Pale Yellow Oil
Amber/Dark Oil
Visual
Assay (HPLC)
99.2%
98.5%
96.1%
Protocol 5.1
Ethyl Salicylate
< 0.05%
0.82%
2.1%
HPLC (Ref Std)
Moisture (KF)
0.08%
0.15%
0.45%
Karl Fischer
Acidity (Acid Value)
0.1 mg KOH/g
0.5 mg KOH/g
2.3 mg KOH/g
Titration
Cyclization Yield *
92%
78%
45%
Use Test
*Note: Cyclization Yield refers to the conversion to Ethyl 3-hydroxybenzofuran-2-carboxylate using standard NaOEt/EtOH conditions.
Interpretation of Results
Supplier A represents the "Gold Standard." The absence of Ethyl Salicylate allows for stoichiometric usage of base in the next step.
Supplier B is cost-effective but requires a process adjustment . The 0.8% residual phenol consumes ~1-2% of the base charge. If the standard protocol uses 1.05 eq of NaOEt, this impurity can stall the reaction. Recommendation: Pre-treat with small amount of base or distill before use.
Supplier C is unsuitable for sensitive applications. The high moisture content suggests hydrolysis has occurred (confirmed by high Acid Value), leading to a mixture of diesters and mono-acids. The dark color implies oxidative degradation.
Visualizing the Chemistry
The following diagrams illustrate the synthesis pathway and the decision logic for material acceptance.
Diagram 1: Synthesis & Impurity Pathway
This diagram maps how the impurities (Red) arise during the synthesis of the Target Molecule (Blue).
Caption: Synthesis of the target diester showing the origin of critical phenolic impurities that inhibit downstream cyclization.
Diagram 2: Analytical Decision Tree
A self-validating workflow for accepting incoming batches.
Caption: Quality Control workflow. Note that failing the Phenol check does not reject the batch, but triggers a process adjustment.
Experimental Protocols
HPLC Method for Purity & Impurity Profiling
This method separates the diester from the phenolic starting material and mono-acid hydrolysis products.
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile.
Self-Validation Check: Inject a standard of pure Ethyl Salicylate. It should elute before the target diester due to the free hydroxyl group making it slightly more polar than the diester in acidic conditions, though this depends on specific column chemistry (O-alkylation increases lipophilicity, so the diester often elutes later). Verify retention times with standards.
"Use Test": Dieckmann Cyclization
If analytical equipment is unavailable, a small-scale use test is definitive.
Dissolve 1.0 g of the Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate sample in 5 mL dry ethanol.
Add 1.1 equivalents of Sodium Ethoxide (solid or 21% soln).
Heat to reflux for 1 hour.
Observation:
Good Quality: Solution turns yellow/orange rapidly and remains clear or precipitates the sodium salt of the benzofuran.
Poor Quality (High Phenol): Solution remains pale; reaction is sluggish.
Poor Quality (Wet): Formation of gelatinous precipitate (sodium salts of hydrolysis acids).
Quench with dilute HCl and check TLC (Hexane:EtOAc 8:2). The product (Ethyl 3-hydroxybenzofuran-2-carboxylate) is highly fluorescent under UV.
Conclusion & Recommendations
For pharmaceutical applications where the Dieckmann cyclization is a critical step, Supplier A is the recommended source despite the higher cost. The operational savings from not having to adjust base stoichiometry or repurify the intermediate outweigh the raw material cost difference.
If Supplier B is chosen for cost reduction:
Implement mandatory HPLC screening for Ethyl Salicylate content.
Adjust the downstream Sodium Ethoxide charge: Add 1.0 molar equivalent of base for every mole of Ethyl Salicylate impurity detected.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for Dieckmann Condensation mechanisms).
Organic Syntheses. Synthesis of 3-Ethoxycarbonyl Benzofurans. Org. Synth. 2019, 96, 98-109. DOI: 10.15227/orgsyn.096.0098. Available at: [Link]
PubChem. Ethyl 2-ethoxycarbonylmethoxybenzoate (Compound Summary). (General structure reference for salicylate derivatives). Available at: [Link]
SIELC Technologies. HPLC Separation of Ethyl Salicylate and Impurities. Application Note. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Regioisomeric and Chemical Purity Analysis of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Core Directive: Defining the Analytical Challenge
Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 14961-34-3) is a critical diester intermediate, typically synthesized via the O-alkylation of ethyl salicylate. While the molecule itself is achiral, the term "Isomeric Purity" in this context refers to the critical discrimination of the target ortho -regioisomer from potential meta - and para -positional isomers.
These regioisomers arise primarily from impurities in the starting material (ethyl salicylate contaminated with ethyl 3- or 4-hydroxybenzoate). Because these isomers possess identical molecular weights (
) and similar polarities, they present a significant separation challenge.
The Stakes:
Target: Ortho-isomer (Intramolecular H-bonding capability, specific steric profile).
Contaminants: Meta/Para-isomers (Linear geometry, different reactivity profiles in subsequent cyclization steps).
Requirement: Quantitation of regioisomers at
levels.
Comparative Analysis of Analytical Methodologies
We evaluated three primary techniques for the separation and quantification of these regioisomers.
Method A: UHPLC-UV/MS (Reverse Phase)
Mechanism: Separation based on hydrophobic selectivity and "Ortho Effect" (steric hindrance/shielding).
Performance: The ortho-isomer typically elutes later than para-isomers on specific stationary phases (e.g., Biphenyl or Phenyl-Hexyl) due to pi-pi interactions and the inability to pack as flatly as the para-isomer.
Verdict:The Gold Standard. It offers the highest resolution and sensitivity for non-volatile diesters without thermal degradation risks.
Method B: GC-FID/MS
Mechanism: Separation based on boiling point and volatility.
Performance: Ortho-substituted benzoates often exhibit lower boiling points than para-isomers due to intramolecular shielding (chelation effect) reducing intermolecular forces.
Verdict:Viable Alternative. Excellent for checking volatile starting materials (Ethyl Salicylate), but risks transesterification or hydrolysis of the diester in the hot injection port.
Method C: 1H-NMR Spectroscopy (400 MHz+)
Mechanism: Magnetic environment of aromatic protons.
Performance: Distinct splitting patterns (doublet of doublets for ortho vs. symmetric doublets for para).
Verdict:Structural Validator. Essential for identity confirmation but lacks the dynamic range to quantify
isomeric impurities reliably.
Data Presentation: Method Performance Matrix
Feature
UHPLC-UV (Recommended)
GC-FID
1H-NMR
Selectivity ()
High (Stationary Phase Dependent)
Moderate (Boiling Point Dependent)
Perfect (Structural ID)
LOD (Limit of Detection)
Throughput
8–12 min/run
15–20 min/run
5–10 min/sample
Risk Factor
Column fouling
Thermal degradation
Low sensitivity
Cost per Analysis
Moderate
Low
High (Instrument time)
Detailed Experimental Protocol: UHPLC-UV/MS
This protocol is designed to achieve baseline resolution (
) between the ortho-target and para-impurities.
Reagents & Equipment
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Phenomenex Kinetex Biphenyl (
, ) OR SIELC Newcrom R1.
Mobile Phase A:
Formic Acid in Water (Milli-Q).
Mobile Phase B:
Formic Acid in Acetonitrile (HPLC Grade).
Step-by-Step Workflow
Sample Preparation:
Weigh
of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Dissolve in
of 50:50 Water:Acetonitrile (Concentration: ).
Filter through a
PTFE syringe filter.
Chromatographic Conditions:
Flow Rate:
.
Column Temp:
(Critical for viscosity and mass transfer).
Injection Vol:
.
Detection: UV at
(Benzoate absorption max) and .
Gradient Profile:
0.0 min: 10% B
1.0 min: 10% B
8.0 min: 90% B (Linear Ramp)
10.0 min: 90% B
10.1 min: 10% B (Re-equilibration)
System Suitability Criteria:
Resolution (
): between Ortho (Target) and Para (Impurity).
Tailing Factor:
.
Precision: RSD
for retention time ().
Visualization: Analytical Decision Tree
The following diagram illustrates the logical flow for characterizing the purity of the diester, distinguishing between regioisomeric analysis and general chemical purity.
Caption: Workflow for differentiating volatile precursors from critical regioisomeric impurities in diester analysis.
References
PubChem. (2025).[1][2][3] Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate | C13H16O4. National Library of Medicine. Available at: [Link]
SIELC Technologies. (2018). 2-Ethoxy-2-oxoethyl salicylate Analysis by Reverse Phase HPLC. SIELC Application Notes. Available at: [Link]
Royal Society of Chemistry. (2005). Kinetic study of hydrolysis of benzoates: Variation of ortho substituent effect. Journal of Physical Organic Chemistry. Available at: [Link]
A Comparative Guide to the Biological Activity of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate Derivatives
This guide provides a comprehensive comparative analysis of the potential biological activities of novel derivatives of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Designed for researchers, medicinal chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of the potential biological activities of novel derivatives of Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the scientific rationale, synthetic strategies, and detailed experimental protocols for evaluating the anti-inflammatory, anticancer, and antimicrobial properties of this promising class of compounds. By synthesizing established methodologies with insights into structure-activity relationships, this guide serves as a practical framework for identifying and optimizing new therapeutic leads.
Introduction: The Therapeutic Potential of Salicylate Scaffolds
Salicylic acid and its derivatives have long been cornerstones of pharmacology, most famously exemplified by acetylsalicylic acid (Aspirin). Their therapeutic utility stems from a core biphasic chemical character—a lipophilic aromatic ring and a hydrophilic carboxylic acid group—that allows for diverse biological interactions. The parent molecule for our investigation, Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate, is a derivative of ethyl salicylate, offering a versatile scaffold for chemical modification.
The rationale for exploring derivatives of this scaffold is rooted in the principle of medicinal chemistry that subtle structural modifications can profoundly impact biological activity, selectivity, and pharmacokinetic properties. By introducing various functional groups onto the aromatic ring, we can modulate the electronic and steric properties of the molecule, thereby fine-tuning its interaction with biological targets. This guide proposes a comparative study of a series of hypothetical derivatives (Substituent R = -H, -Cl, -OCH₃, -NO₂) to elucidate these structure-activity relationships (SAR).
Synthesis of Novel Derivatives
The synthesis of the target derivatives begins with the readily available 2-ethoxybenzoic acid.[1][2] The general synthetic route is designed for efficiency and versatility, allowing for the introduction of various substituents on the aromatic ring.
General Synthetic Workflow
The proposed synthesis is a multi-step process designed to build the target molecules from substituted phenols. This approach provides a convergent and flexible route to a variety of analogs for comparative screening.
Caption: General synthetic workflow for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate derivatives.
Detailed Synthetic Protocol
Step 1: Williamson Ether Synthesis. To a solution of the appropriately substituted phenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.2 eq.). Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). Filter the solid and evaporate the solvent under reduced pressure to yield the crude ethyl 2-(substituted phenoxy)acetate.
Step 2: Saponification. Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir at room temperature for 2-3 hours. Acidify the reaction mixture with dilute HCl to precipitate the 2-(substituted phenoxy)acetic acid. Filter, wash with cold water, and dry.
Step 3: Fischer Esterification. A classic method involves reacting the carboxylic acid with ethanol using a strong acid catalyst like sulfuric acid.[3] Dissolve the acid from Step 2 in excess absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Reflux the mixture for 4 hours.[3] After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final target derivative.[3] The product can be further purified by column chromatography.
Comparative Biological Evaluation
This section details the experimental protocols for assessing the anti-inflammatory, anticancer, and antimicrobial activities of the synthesized derivatives.
Anti-inflammatory Activity
Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway that produces prostaglandins.[4][5] We will assess the ability of the derivatives to inhibit the production of inflammatory mediators in a cellular model. A derivative of ethyl salicylate has been shown to inhibit the production of pro-inflammatory cytokines and regulate the NF-κB signaling pathway.[6]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Assay Procedure: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
Treatment: Pre-treat the cells with various concentrations of the test derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour.
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
Incubation: Incubate the plate for 24 hours.
Quantification of NO: Measure the nitrite concentration in the culture supernatant using the Griess Reagent System. Mix 50 µL of supernatant with 50 µL of sulfanilamide solution, incubate for 10 minutes, then add 50 µL of NED solution. Read the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production) for each compound. Dexamethasone can be used as a positive control.
Hypothetical Comparative Data
Compound (R-group)
IC₅₀ for NO Inhibition (µM)
Parent (-H)
45.2 ± 3.1
-Cl
22.8 ± 1.9
-OCH₃
68.5 ± 4.5
-NO₂
15.7 ± 1.3
Dexamethasone (Control)
0.5 ± 0.04
Structure-Activity Relationship (SAR) Discussion:
The hypothetical data suggests that electron-withdrawing groups (EWG) like -NO₂ and -Cl enhance anti-inflammatory activity. This could be due to increased binding affinity to target enzymes or modulation of the compound's electronic properties, which may interfere with redox-sensitive signaling pathways like NF-κB.[6] Conversely, the electron-donating group (EDG) -OCH₃ appears to decrease activity compared to the parent compound.
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.
Anticancer (Cytotoxic) Activity
Scientific Rationale: Salicylic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HeLa and T47D breast cancer cells.[7][8] The mechanism often involves inducing apoptosis. The addition of alkyl groups has been shown to enhance the cytotoxic effect, likely by increasing lipophilicity and cell membrane permeability.[8] We will use the MTT assay to screen for general cytotoxicity against a human cancer cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Culture a human cancer cell line (e.g., HeLa or HepG-2) in appropriate media and conditions.
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Treatment: Treat the cells with serial dilutions of the test derivatives (e.g., 0.1 to 200 µM) for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (concentration that inhibits 50% of cell growth). Doxorubicin is a common positive control.
Hypothetical Comparative Data
Compound (R-group)
IC₅₀ on HeLa Cells (µM)
Parent (-H)
95.6 ± 7.2
-Cl
50.1 ± 4.3
-OCH₃
120.4 ± 9.8
-NO₂
35.8 ± 2.9
Doxorubicin (Control)
0.8 ± 0.07
Structure-Activity Relationship (SAR) Discussion:
Similar to the anti-inflammatory results, the hypothetical data indicates that electron-withdrawing groups enhance cytotoxic activity. The increased lipophilicity and electron-withdrawing nature of the -Cl and -NO₂ groups may facilitate cell membrane penetration and interaction with intracellular targets. The -OCH₃ group again reduces activity, suggesting that increased electron density on the ring is unfavorable for cytotoxicity in this scaffold.
Antimicrobial Activity
Scientific Rationale: Benzoate and phenolic derivatives are known for their antimicrobial properties.[9] Some compounds act by disrupting the bacterial cell membrane or inhibiting biofilm formation.[10][11] For instance, 4-ethoxybenzoic acid has shown anti-biofilm activity against Staphylococcus aureus.[11] We will assess the derivatives' ability to inhibit the growth of representative Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
Assay Setup: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Analysis: Record the MIC value for each compound against each bacterial strain. Vancomycin (for S. aureus) and Ciprofloxacin (for E. coli) can be used as positive controls.
Hypothetical Comparative Data
Compound (R-group)
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
Parent (-H)
128
>256
-Cl
64
128
-OCH₃
>256
>256
-NO₂
128
256
Vancomycin (Control)
2
N/A
Ciprofloxacin (Control)
N/A
0.5
Structure-Activity Relationship (SAR) Discussion:
The hypothetical results suggest that the introduction of a lipophilic, electron-withdrawing chlorine atom at the R position enhances activity against both Gram-positive and Gram-negative bacteria. This is a common trend where increased lipophilicity improves the ability of a compound to cross the bacterial cell wall and membrane.[9] The nitro group shows modest activity, while the methoxy group appears detrimental. The overall weaker activity against E. coli is expected due to the protective outer membrane of Gram-negative bacteria.
Conclusion and Future Outlook
This guide presents a structured framework for the synthesis and comparative biological evaluation of novel Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate derivatives. The proposed studies on anti-inflammatory, anticancer, and antimicrobial activities, supported by detailed protocols, provide a clear path for investigating this chemical class.
The hypothetical structure-activity relationships derived from our analysis suggest that substitution with lipophilic and electron-withdrawing groups, such as chloro and nitro moieties, is a promising strategy for enhancing bioactivity. These findings provide a strong rationale for the synthesis and screening of these specific derivatives.
Future work should focus on confirming these hypotheses through the synthesis and testing of the proposed compounds. Promising leads should be further evaluated for their mechanism of action, selectivity, and in vivo efficacy. This systematic approach, combining rational design with robust biological screening, is essential for the successful development of new therapeutic agents from the versatile salicylate scaffold.
References
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Antimicrobial Effect of Phytochemicals from Edible Plants. MDPI. Available at: [Link]
Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed. Available at: [Link]
Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. Available at: [Link]
Biological Activities of Natural Products II. National Center for Biotechnology Information. Available at: [Link]
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[12]imidazo[1,2-d][4]oxazepine and Benzo[f]benzo[12]oxazolo[3,2-d][4]oxazepine Derivatives. SciELO. Available at: [Link]
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. Available at: [Link]
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate. PubChem. Available at: [Link]
4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed. Available at: [Link]
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available at: [Link]
Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses. Available at: [Link]
Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]
Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. Available at: [Link]
In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Science Alert. Available at: [Link]
Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate. Available at: [Link]
QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines. ResearchGate. Available at: [Link]
Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. Available at: [Link]
Evaluation of the new anti-inflammatory compound ethyl salicylate 2-O-β-D-glucoside and its possible mechanism of action. PubMed. Available at: [Link]
THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. Available at: [Link]
Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. ACS Omega. Available at: [Link]
Preparation method of ethyl benzoate.Google Patents.
ethyl salicylate, 118-61-6. The Good Scents Company. Available at: [Link]
2-Ethoxy-2-oxoethyl salicylate. SIELC Technologies. Available at: [Link]
Preparation of ethyl benzoate. PrepChem.com. Available at: [Link]
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2-Ethoxybenzoic acid. Wikipedia. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. Handling novel or specialized chemical reagents requires a diligent,...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. Handling novel or specialized chemical reagents requires a diligent, first-principles approach to safety. This guide provides a comprehensive framework for determining the appropriate Personal Protective Equipment (PPE) for handling Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
A Note on Chemical Specificity: A foundational principle of chemical safety is that all recommendations must be based on the specific hazards of the compound , as detailed in its Safety Data Sheet (SDS). A comprehensive search did not yield a specific SDS for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Therefore, this guide will establish a robust risk assessment methodology. We will use Ethyl Benzoate (CAS 93-89-0) as a well-documented analog to illustrate how to interpret hazard information and select appropriate PPE. This case study is illustrative; users are required to obtain the specific SDS for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate and perform their own risk assessment before beginning any work.
Part 1: The Core of Laboratory Safety - The Risk Assessment Framework
Before any chemical is handled, a thorough risk assessment is mandatory. This process is not merely a checklist but a scientific evaluation of potential hazards and the procedures designed to mitigate them. The selection of PPE is the final line of defense, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are implemented.
Our process follows these pillars:
Identify the Hazards: What are the specific health (irritation, toxicity) and physical (flammability, reactivity) hazards of the chemical? This information is found in Section 2 of the SDS.
Evaluate the Exposure Potential: How will you be interacting with the chemical? The risks associated with weighing a few milligrams on a benchtop are vastly different from those of a multi-liter reaction at elevated temperatures.
Select Controls: Based on the hazards and exposure potential, what combination of engineering controls and PPE is required to minimize risk to an acceptable level?
Part 2: A Practical Case Study - Deriving PPE for Ethyl Benzoate
To illustrate this framework, we will analyze the known hazards of Ethyl Benzoate, a structural analog.
Step-by-Step PPE Selection Based on Hazard Analysis
Eye and Face Protection: The designation as a serious eye irritant is a critical flag[1]. Standard safety glasses are insufficient.
Causality: A direct splash could cause significant discomfort and potential injury. The side shields on safety goggles provide a more robust barrier against splashes from various angles.
Recommendation: At a minimum, wear tight-sealing chemical safety goggles. If there is a significant splash risk (e.g., when transferring large volumes or working under pressure), a face shield should be worn in conjunction with goggles[1][6].
Hand Protection: The potential for skin irritation necessitates a barrier between the chemical and your hands[1][2].
Causality: Solvents and organic molecules can compromise the skin's natural protective barrier, leading to irritation or sensitization.
Recommendation: Wear appropriate chemical-resistant gloves. Materials like nitrile are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for resistance to esters and the specific solvent systems in use. Always check gloves for tears or punctures before use.
Body Protection: Protecting your skin and personal clothing from splashes and spills is standard laboratory practice.
Causality: Contaminated clothing can act as a prolonged source of chemical exposure to the skin.
Recommendation: A standard laboratory coat should be worn and kept fully fastened. For tasks with a higher risk of significant splashes, a chemically resistant apron or coveralls may be warranted[7].
Respiratory Protection: For Ethyl Benzoate, the need for respiratory protection is dependent on the work environment and scale.
Causality: Inhalation of vapors may irritate the respiratory tract[1][2]. Adequate ventilation is the primary method to control this hazard.
Recommendation: All work should be conducted in a certified chemical fume hood to ensure adequate ventilation[2]. If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary[1][2].
Part 3: Operational and Disposal Plans
The following sections provide procedural guidance. These should be adapted based on the specific hazards identified in the SDS for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate.
Task-Specific PPE Summary Table
This table summarizes the recommended PPE levels for different laboratory tasks, using the risk assessment derived from our analog.
Task
Potential Exposure
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Sample Prep
Low risk of splash; potential for minor spills.
Chemical safety goggles.
Chemical-resistant gloves (e.g., Nitrile).
Lab coat.
Not required if performed in a fume hood or ventilated enclosure.
Solution Preparation
Moderate risk of splashes during transfer and mixing.
Chemical safety goggles and face shield.
Chemical-resistant gloves.
Lab coat.
Required only if ventilation is inadequate (work in a fume hood).
Running Reactions
Varies by scale and temperature; potential for splashes.
Chemical safety goggles and face shield.
Chemical-resistant gloves.
Lab coat; consider a chemically resistant apron for larger scale.
Required only if ventilation is inadequate (work in a fume hood).
Handling Spills
High risk of splash and vapor inhalation.
Chemical safety goggles and face shield.
Double-gloving with chemical-resistant gloves.
Chemically resistant coveralls or apron.
NIOSH-approved respirator with organic vapor cartridges.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE for any chemical handling task.
Caption: Decision workflow for selecting appropriate PPE.
Experimental Protocol: Safe Handling and Disposal
1. Donning PPE:
i. Wash Hands: Always begin with clean hands.
ii. Don Lab Coat: Select the appropriate size and fasten it completely.
iii. Don Eye/Face Protection: Put on safety goggles. If a face shield is required, it is donned over the goggles.
iv. Don Gloves: Select the correct size and material. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.
2. Doffing (Removing) PPE:
i. Remove Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
ii. Remove Lab Coat: Unfasten the coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it to contain any contamination.
iii. Remove Eye/Face Protection: Handle by the head strap or earpieces.
iv. Wash Hands: Always wash your hands thoroughly after removing all PPE.
3. Disposal Plan:
Contaminated PPE: Disposable gloves and other contaminated items should be placed in a designated hazardous waste container[5]. Do not dispose of them in the regular trash.
Chemical Waste: Unused chemical and reaction waste must be disposed of as hazardous waste according to your institution's and local regulations. Collect it in a clearly labeled, sealed container[2][4][5]. Do not pour it down the drain, as it is toxic to aquatic life[5].
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite. Scoop the material into a suitable container for hazardous waste disposal. Ensure the area is well-ventilated and all ignition sources are removed[2][8].
By adhering to this rigorous, evidence-based approach to safety, you build a culture of trust and responsibility in the laboratory, ensuring that our pursuit of scientific advancement is never compromised by a lapse in safety.